Biotin-peg11-SH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H65N3O13S2 |
|---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39) |
InChI Key |
NUQCLJAPLBLADY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-PEG11-SH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Biotin-PEG11-SH is a heterobifunctional linker that plays a crucial role in modern biochemistry, diagnostics, and targeted drug delivery. This guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows. The unique architecture of this compound, featuring a biotin moiety for high-affinity binding to streptavidin and a terminal thiol group for covalent conjugation to maleimide-activated molecules, offers a versatile tool for researchers. The inclusion of an 11-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting bioconjugates. This document serves as a technical resource for scientists and drug development professionals seeking to leverage the capabilities of this compound in their research and development endeavors.
Core Concepts and Applications
This compound is primarily utilized as a biotinylation reagent, enabling the attachment of a biotin label to a target molecule. This process is fundamental to a wide array of biochemical techniques that rely on the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). The key applications of this compound can be categorized as follows:
-
Protein and Antibody Labeling: The thiol group of this compound reacts specifically with maleimide-activated proteins and antibodies, forming a stable thioether bond. This allows for the precise and site-specific biotinylation of biomolecules.
-
Immunoassays: Biotinylated antibodies are central to various immunoassay formats, including ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, where they are used for the sensitive detection of target antigens.[1]
-
Affinity Purification: The strong biotin-streptavidin interaction is exploited for the purification of biotinylated molecules and their binding partners from complex biological mixtures.
-
Targeted Drug Delivery: In drug development, this compound is used to functionalize drug carriers, such as nanoparticles and liposomes. The biotin moiety serves as a targeting ligand, directing the therapeutic payload to cells or tissues that overexpress biotin receptors.[2][3]
-
Diagnostic Probes: The conjugation of this compound to nanoparticles or other imaging agents facilitates the development of sensitive diagnostic tools.[4]
The 11-unit PEG spacer in this compound offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the biotinylated molecule.
-
Reduced Steric Hindrance: The long, flexible spacer minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to streptavidin.[5]
-
Improved Pharmacokinetics: In drug delivery applications, the PEG linker can help to increase the circulation half-life of the drug carrier by reducing renal clearance and minimizing immunogenicity.
Quantitative Data
The efficiency and stability of the bioconjugation process are critical for the successful application of this compound. The following tables summarize key quantitative data related to biotinylation reactions.
Table 1: Molar Substitution Ratios (MSR) in Biotinylation
The Molar Substitution Ratio (MSR), or the number of biotin molecules per protein, can be controlled by adjusting the molar excess of the biotinylation reagent. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for determining the MSR.
| Molar Excess of Biotin Reagent | Biotin/IgG MSR (Determined by HABA Assay) | Biotin/IgG MSR (Determined by UV-Spectrophotometric Assay) |
| 5X | 1.03 | 2.45 |
| 10X | 1.60 | 4.71 |
| 15X | 2.22 | 6.25 |
Data adapted from a study comparing the HABA assay with a UV-spectrophotometric method. The HABA assay may underestimate the true MSR.
Table 2: Stability of Thioether vs. Other Linkages
The thioether bond formed from a maleimide-thiol reaction is known for its stability. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.
| Linker Type | Condition | Half-life | Stability Notes |
| Thioether (Maleimide-Thiol) | Human Plasma | ~80% intact after 72h | Stability can be site-dependent on the protein. |
| Thioether (Maleimide-Thiol) | In presence of Glutathione (GSH) | Varies | Susceptible to thiol exchange. |
| Thiazine (from N-terminal Cys) | Broad pH range | Markedly slower degradation than thioether | Over 20 times less susceptible to glutathione adduct formation. |
| Hydrolyzed Thioether | Physiological pH | > 2 years | Ring-opening of the succinimide moiety significantly increases stability. |
Experimental Protocols
General Workflow for Bioconjugation and Purification
The following diagram illustrates the general workflow for labeling a maleimide-activated molecule with this compound, followed by purification and quantification.
References
- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Biotin-PEG11-SH: A Comprehensive Technical Guide for Researchers
An In-depth Guide to the Properties, Applications, and Methodologies of a Key Biotinylation Reagent
Biotin-PEG11-SH is a thiol-reactive biotinylation reagent that plays a crucial role in various life science and drug development applications. Its unique structure, featuring a biotin moiety, a long polyethylene glycol (PEG) spacer, and a terminal sulfhydryl (thiol) group, offers researchers a versatile tool for labeling, detecting, and purifying proteins and other molecules. This guide provides a detailed overview of the core properties, experimental protocols, and key applications of this compound.
Core Properties of this compound
The physicochemical properties of this compound are fundamental to its function in experimental settings. The biotin group provides high-affinity binding to avidin and streptavidin, forming the basis of many detection and purification systems. The hydrophilic 11-unit PEG spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin for binding. The terminal thiol group allows for covalent attachment to various substrates, including maleimide-activated proteins and gold surfaces.
| Property | Value | Source(s) |
| Molecular Weight | 788.02 g/mol | [1] |
| Chemical Formula | C34H65N3O13S2 | [1] |
| CAS Number | 1650579-23-9 | [1] |
| Appearance | White to off-white or light yellow solid | [1][2] |
| Purity | >95% | |
| Solubility | Soluble in aqueous solutions and DMSO. | |
| Storage (Solid) | -20°C, stored under nitrogen. | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen). |
Experimental Protocols and Applications
This compound is utilized in a range of experimental procedures. Below are detailed methodologies for two of its primary applications: protein biotinylation and the functionalization of gold surfaces.
Protein Biotinylation via Thiol-Maleimide Chemistry
The thiol group of this compound reacts specifically with maleimide-activated proteins to form a stable thioether bond. This is a common strategy for biotinylating proteins at specific cysteine residues.
Experimental Protocol:
-
Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., PBS, HEPES). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO to prepare a stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a G-25 column) or dialysis.
-
Quantification: Determine the degree of biotinylation using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Functionalization of Gold Surfaces for Biosensing
The thiol group of this compound readily forms a self-assembled monolayer (SAM) on gold surfaces, a technique widely used in surface plasmon resonance (SPR) and other biosensing applications.
Experimental Protocol:
-
Gold Surface Preparation: Clean the gold sensor chip or nanoparticles thoroughly, for example, by plasma cleaning or using a piranha solution (use with extreme caution).
-
Thiol Solution Preparation: Prepare a solution of this compound in a suitable solvent like ethanol or a buffer at a concentration of approximately 1 mM.
-
SAM Formation: Immerse the cleaned gold surface in the this compound solution and incubate for several hours to overnight to allow for the formation of a stable SAM.
-
Rinsing: After incubation, rinse the surface thoroughly with the solvent to remove any non-covalently bound molecules.
-
Streptavidin Immobilization: The biotinylated surface is now ready for the immobilization of streptavidin, which can then be used to capture biotinylated ligands for interaction analysis.
Signaling Pathways and Logical Relationships
The utility of this compound is rooted in the highly specific and strong interaction between biotin and streptavidin. This interaction forms the basis of numerous detection and purification strategies.
References
Biotin-PEG11-SH: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis, characterization, and applications of Biotin-PEG11-SH, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and diagnostic development.
Introduction
This compound is a chemical modification reagent that incorporates a biotin moiety, a polyethylene glycol (PEG) spacer with 11 ethylene glycol units, and a terminal sulfhydryl (-SH) group. The biotin group provides high-affinity binding to avidin and streptavidin, making it an invaluable tool for purification, detection, and immobilization of biomolecules. The hydrophilic PEG spacer enhances solubility, reduces steric hindrance, and minimizes non-specific interactions. The reactive thiol group allows for covalent conjugation to various substrates, including maleimide-functionalized molecules and gold surfaces.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₆₅N₃O₁₃S₂ |
| Molecular Weight | 788.02 g/mol |
| CAS Number | 1650579-23-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C, protect from moisture |
Synthesis of this compound
Below is a plausible multi-step synthesis pathway starting from a commercially available Biotin-PEG11-amine or Biotin-PEG11-OH.
Synthesis Pathway
Caption: Plausible synthetic routes to this compound.
Experimental Protocol (Representative)
This protocol is a generalized procedure based on the conversion of a hydroxyl-terminated PEG to a thiol via a mesylate intermediate.
Step 1: Mesylation of Biotin-PEG11-OH
-
Dissolve Biotin-PEG11-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Biotin-PEG11-OMs.
Step 2: Thioacetylation
-
Dissolve the crude Biotin-PEG11-OMs in anhydrous dimethylformamide (DMF).
-
Add potassium thioacetate (KSAc, 3 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Biotin-PEG11-SAc.
Step 3: Hydrolysis to Thiol
-
Dissolve the crude Biotin-PEG11-SAc in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (NaOH, 3-5 equivalents) and stir the mixture at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the deprotection by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Characterization Data
¹H NMR Spectroscopy
The structure of this compound can be confirmed by ¹H NMR spectroscopy. A representative spectrum would show characteristic peaks for the biotin moiety, the repeating ethylene glycol units of the PEG spacer, and the terminal thiol group.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~6.5-7.0 (br s, 2H): Ureido protons of biotin.
-
~4.5 (m, 1H), ~4.3 (m, 1H): Protons on the carbons adjacent to the sulfur and nitrogen in the biotin ring.
-
~3.6 (s, 44H): Methylene protons of the PEG chain (-O-CH₂-CH₂-O-).
-
~3.4 (t, 2H): Methylene protons adjacent to the terminal thiol group (-CH₂-SH).
-
~3.1 (m, 1H): Proton on the carbon adjacent to the sulfur in the biotin ring.
-
~2.9 (dd, 1H), ~2.7 (d, 1H): Methylene protons on the biotin ring.
-
~2.2 (t, 2H): Methylene protons of the valeric acid side chain of biotin.
-
~1.7-1.4 (m, 6H): Methylene protons of the valeric acid side chain of biotin.
-
~1.3 (t, 1H): Thiol proton (-SH).
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry and HPLC
As of the last update, specific public-domain mass spectrometry (e.g., ESI-MS) and HPLC data for this compound were not available. However, for quality control purposes, the following analyses are recommended:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique would be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion would be at m/z 789.02.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC (RP-HPLC). A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). The chromatogram should show a single major peak corresponding to the product.
Experimental Protocols for Applications
This compound is a versatile reagent for various bioconjugation applications. Below are detailed protocols for two common uses.
Biotinylation of Gold Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
Caption: Workflow for biotinylating a gold surface.
Protocol:
-
Clean the Gold Surface: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by immersing the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the surface extensively with deionized water and then with ethanol.
-
Prepare this compound Solution: Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
Incubation: Immerse the cleaned gold substrate in the this compound solution. Allow the self-assembled monolayer to form by incubating for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules. Follow with a rinse with deionized water.
-
Drying: Dry the biotinylated gold surface under a gentle stream of nitrogen gas. The surface is now ready for streptavidin/avidin binding and subsequent applications.
Labeling of Maleimide-Activated Proteins
This protocol outlines the reaction of this compound with a protein that has been functionalized with a maleimide group.
Caption: Workflow for labeling a maleimide-activated protein.
Protocol:
-
Prepare Maleimide-Activated Protein: Dissolve the maleimide-activated protein in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Prepare this compound Solution: Shortly before use, prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting column, dialysis, or size-exclusion chromatography. The purified biotinylated protein is now ready for use in downstream applications.
Conclusion
This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its unique combination of a high-affinity biotin tag, a flexible and biocompatible PEG spacer, and a reactive thiol group enables a wide range of applications in bioconjugation, surface modification, and the development of targeted therapeutics and diagnostics. This guide provides a comprehensive overview of its synthesis, characterization, and common experimental protocols to facilitate its effective use in the laboratory.
understanding Biotin-peg11-SH bioconjugation chemistry
An In-Depth Technical Guide to Biotin-PEG11-SH Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioconjugation chemistry centered around this compound. It details the core chemical principles, the strategic role of each molecular component, detailed experimental protocols, and methods for the characterization of the final conjugates.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker composed of three key functional units:
-
Biotin: A small vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (Kd = 10⁻¹⁵ M)[1][2]. This interaction is rapid and stable against most extremes of pH, organic solvents, and denaturing agents, making it an ideal tag for affinity purification, immobilization, and detection applications[1][2][3].
-
Polyethylene Glycol (PEG) Spacer (11 units): The PEG11 spacer is a discrete-length polyethylene glycol chain. PEG linkers are renowned for imparting favorable physicochemical properties to bioconjugates. The PEG11 spacer enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the biotin tag and the conjugated biomolecule. This spacing is crucial for ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.
-
Thiol (Sulfhydryl, -SH) Group: This terminal functional group is the reactive handle for conjugation. The thiol group exhibits high reactivity and selectivity towards specific chemical partners, most notably maleimide groups, allowing for the formation of stable covalent bonds under mild, physiological conditions.
The logical relationship and function of these components are illustrated below.
Caption: Functional components of the this compound linker.
The Core Chemistry: Thiol-Maleimide Conjugation
The primary application of the thiol group on this compound is its reaction with a maleimide. This is the most common and efficient method for creating a stable linkage between a thiol-containing molecule and another biomolecule.
Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This forms a stable thiosuccinimide, also referred to as a thioether linkage.
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Reaction Conditions: This reaction is highly efficient and chemoselective for thiols when performed under mild conditions, typically at a pH between 6.5 and 7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can become competing side reactions.
Linkage Stability: While the thioether bond is generally stable, the thiosuccinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione in plasma. The stability of the linkage is influenced by the pKa of the thiol involved. To enhance long-term stability, the thiosuccinimide ring can be hydrolyzed to form a stable ring-opened product, which is significantly more resistant to thiol exchange.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound bioconjugation.
Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols; minimizes maleimide hydrolysis and reaction with amines. |
| Temperature | 4°C to Room Temp (20-25°C) | Reaction proceeds efficiently at room temperature. 4°C can be used for overnight incubations to preserve protein stability. |
| Reaction Time | 2 hours to Overnight | Typically complete within 2 hours at room temperature. |
| Molar Excess | 5- to 20-fold excess of maleimide reagent | Ensures efficient conjugation, especially with dilute protein solutions. The ratio can be optimized for desired labeling. |
| Buffer Composition | Amine-free and Thiol-free (e.g., PBS, HEPES) | Buffers containing primary amines (like Tris) or thiols (like DTT) will compete with the reaction. |
Table 2: Properties of the Biotin-Avidin Interaction
| Property | Value | Significance |
|---|---|---|
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | One of the strongest known non-covalent interactions, ensuring a highly stable complex. |
| Binding Conditions | Wide pH and temperature range | The bond is stable under harsh conditions, allowing for stringent washing steps in purification protocols. |
| Elution Conditions | Harsh denaturing conditions (e.g., 8M Guanidine HCl, pH 1.5) | Required to break the strong interaction for standard avidin resins. Milder elution is possible with monomeric avidin resins. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the labeling of a protein that has been functionalized with maleimide groups.
A. Materials and Reagents:
-
Maleimide-activated protein (1-10 mg/mL)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Cysteine or Mercaptoethanol
-
Desalting column or dialysis cassette for purification.
B. Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
-
Purify Conjugate: Remove excess, unreacted this compound and quenching reagent by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules per protein.
A. Materials and Reagents:
-
Biotinylated protein sample
-
Avidin or Streptavidin solution
-
HABA reagent solution
-
Spectrophotometer capable of reading absorbance at 500 nm.
B. Procedure:
-
A solution of avidin and HABA forms a complex that absorbs light at 500 nm.
-
When the biotinylated protein is added, the biotin displaces the HABA from the avidin due to its much higher affinity.
-
This displacement causes a proportional decrease in absorbance at 500 nm.
-
By measuring the change in absorbance and comparing it to a standard curve or using the known extinction coefficient of the HABA-avidin complex, the concentration of biotin in the sample can be determined and the molar substitution ratio (biotins per protein) can be calculated.
Characterization and Analysis of Conjugates
After purification, it is essential to characterize the conjugate to confirm successful biotinylation and determine its properties.
| Analysis Method | Purpose | Key Information Obtained |
| Mass Spectrometry (MS) | To confirm covalent modification. | Provides the precise mass of the conjugate, allowing confirmation of the number of this compound molecules attached. |
| Western Blot / ELISA | To confirm the presence and accessibility of the biotin tag. | Uses streptavidin-HRP or streptavidin-fluorophore conjugates for detection, confirming that the biotin is present and can be bound. |
| UV-Vis Spectrophotometry | To determine protein concentration and degree of labeling (with specific reagents). | Protein concentration is determined at 280 nm. Some specialized biotinylation reagents contain a chromophore for easy quantification. |
| Surface Plasmon Resonance (SPR) | To analyze binding kinetics. | Can be used to measure the interaction between the biotinylated protein and an immobilized binding partner, or to confirm the capture of the conjugate on a streptavidin-coated sensor surface. |
Experimental and Application Workflows
The following diagrams illustrate common workflows involving this compound conjugation.
General Experimental Workflow for Protein Biotinylation
Caption: A typical workflow for labeling a maleimide-activated protein.
Application Workflow: Affinity Purification
This workflow shows how a biotinylated protein can be used to capture interacting partners from a cell lysate.
Caption: Workflow for using a biotinylated protein in pull-down assays.
Conclusion
This compound is a versatile and powerful reagent for bioconjugation, enabling the stable and efficient labeling of biomolecules. The combination of a highly specific biotin tag, a beneficial PEG spacer, and a selective thiol reactive group provides researchers with a tool to advance applications ranging from affinity purification and immunoassays to targeted drug delivery. A thorough understanding of the underlying thiol-maleimide chemistry, adherence to optimized protocols, and comprehensive characterization are critical for generating reliable and effective bioconjugates for research and therapeutic development.
References
The Strategic Advantage of PEG11 Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in a vast array of life science research and drug development applications. The remarkably strong and specific interaction between biotin and avidin or streptavidin (with an association constant, Ka, of approximately 10¹⁵ M⁻¹) provides a powerful tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. However, the efficiency and efficacy of biotin-based assays can be significantly hampered by steric hindrance, where the bulky nature of the biotinylated molecule or its surrounding environment impedes the binding of biotin to its cognate protein. To overcome this critical challenge, biotinylation reagents incorporating spacer arms have been developed. Among these, the polyethylene glycol (PEG) spacer, particularly the 11-unit PEG (PEG11) spacer, has emerged as a superior choice for a multitude of applications.
This technical guide provides a comprehensive overview of the role of the PEG11 spacer in biotinylation. It delves into the physicochemical properties of the PEG11 spacer, its impact on biotin-avidin interactions, and its advantages in various experimental workflows. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively leverage PEG11-based biotinylation strategies in their work.
The Physicochemical Properties of the PEG11 Spacer
The PEG11 spacer is a hydrophilic, flexible chain composed of eleven repeating ethylene glycol units. This structure imparts several key properties that are highly advantageous for biotinylation applications.
Key Properties of the PEG11 Spacer:
-
Hydrophilicity: The ethylene glycol units are highly soluble in aqueous environments. This property is transferred to the biotinylated molecule, which can significantly improve its solubility and prevent aggregation, a common issue with hydrophobic biomolecules.[1]
-
Flexibility and Length: The PEG11 spacer provides a long and flexible linker between the biotin moiety and the target molecule. This extended reach allows the biotin to access the deep biotin-binding pocket of avidin or streptavidin, even when attached to large or complex biomolecules, thus mitigating steric hindrance.[2]
-
Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo and in vitro biological applications.
Impact of the PEG11 Spacer on Biotin-Avidin Binding
The inclusion of a PEG11 spacer arm has a profound and positive impact on the kinetics and efficiency of the biotin-avidin interaction. By physically separating the biotin from the potentially interfering bulk of the labeled molecule, the PEG11 spacer ensures optimal orientation and accessibility for binding.
Quantitative Analysis of Binding Kinetics
While direct comparative data for solution-based assays can be scarce, surface-based studies provide valuable insights into the effect of spacer length on binding kinetics. One study investigating the binding of avidin to biotinylated lipid bilayers demonstrated a significantly faster on-rate for biotin conjugated to a PEG11 spacer compared to a shorter spacer.
| Spacer Arm | On-Rate (M⁻¹ min⁻¹) | Experimental Context |
| PEG11-biotin | 1.1 ± 0.2 × 10⁷ | Avidin binding to functionalized lipid bilayers at low functionalization (0.2%)[3] |
| Biotinyl-Cap-PE (shorter spacer) | 1.1 ± 0.3 × 10⁶ | Avidin binding to functionalized lipid bilayers at 1% functionalization[3] |
Table 1: Comparison of on-rates for avidin binding to biotin with different spacer arms on a lipid bilayer surface.
This order of magnitude increase in the on-rate highlights the critical role of the PEG11 spacer in facilitating rapid and efficient binding by overcoming steric limitations at the surface.
Advantages of Using a PEG11 Spacer in Biotinylation
The unique properties of the PEG11 spacer translate into several tangible benefits for a wide range of biotinylation-dependent assays.
-
Increased Solubility and Reduced Aggregation: The hydrophilic nature of the PEG11 spacer enhances the water solubility of the biotinylated molecule, which is particularly beneficial when working with proteins that are prone to aggregation. This ensures that the biotinylated target remains in solution and accessible for subsequent steps.
-
Reduced Steric Hindrance: This is the primary advantage of the PEG11 spacer. By extending the biotin moiety away from the surface of the labeled molecule, it minimizes interference from bulky neighboring groups, allowing for more efficient binding to avidin or streptavidin.[2]
-
Improved Assay Sensitivity: By promoting more efficient binding, the PEG11 spacer can lead to a stronger signal in detection assays such as ELISA and Western blotting, thereby increasing the overall sensitivity of the experiment.
-
Enhanced Purification Efficiency: In affinity purification applications, the improved accessibility of the biotin tag results in more efficient capture of the target molecule by streptavidin- or avidin-conjugated resins.
Experimental Protocols
The following are detailed methodologies for common biotinylation and subsequent downstream applications utilizing PEG11-containing reagents.
Protocol 1: General Protein Biotinylation using Maleimide-PEG11-Biotin
This protocol is suitable for labeling proteins containing free sulfhydryl groups (-SH), such as those on cysteine residues.
Materials:
-
Protein to be labeled (in a sulfhydryl-free buffer, e.g., PBS pH 7.2-7.5)
-
Maleimide-PEG11-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (for removal of excess biotinylation reagent)
-
(Optional) Reducing agent (e.g., TCEP) if targeting disulfide bonds
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in a sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a concentration of 1-5 mg/mL.
-
If targeting cysteine residues within disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
-
Preparation of Maleimide-PEG11-Biotin Stock Solution:
-
Immediately before use, dissolve Maleimide-PEG11-Biotin in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG11-Biotin stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Biotinylation Reagent:
-
Remove non-reacted Maleimide-PEG11-Biotin by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Surface Protein Biotinylation using NHS-PEG11-Biotin
This protocol is designed for the specific labeling of proteins on the surface of living cells, as the charged NHS-ester is membrane-impermeable.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
NHS-PEG11-Biotin
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
Biotinylation:
-
Prepare a fresh solution of NHS-PEG11-Biotin in ice-cold PBS at a concentration of 0.5-1.0 mg/mL.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction and quench any unreacted NHS-ester.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads for 2 hours to overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively with lysis buffer (at least three times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. The eluted proteins are now ready for downstream analysis such as Western blotting or mass spectrometry.
-
Visualizing Biotinylation Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a general protein biotinylation workflow and a more specific application in proximity labeling (BioID).
A general workflow for protein biotinylation using a PEG11-containing reagent.
References
An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG11-SH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG11-SH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding these core properties is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of final conjugates. This document outlines solubility parameters in various solvents, discusses stability under different conditions, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a flexible 11-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal sulfhydryl (-SH) group for covalent conjugation to target molecules.
| Property | Value |
| Molecular Formula | C34H65N3O13S2 |
| Molecular Weight | 788.02 g/mol |
| Appearance | Off-white to light yellow solid |
Solubility of this compound
The solubility of this compound is a key consideration for its application in various experimental settings. The presence of the hydrophilic PEG spacer significantly influences its solubility profile.
Organic Solvents
This compound exhibits excellent solubility in common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 126.90 mM)[1] |
| Dimethylformamide (DMF) | Readily soluble |
| Chloroform | Soluble |
| Methylene Chloride | Soluble |
It is recommended to use newly opened or anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] For long-term storage, stock solutions in anhydrous organic solvents are preferred.
Aqueous Solutions
The PEG spacer imparts significant water solubility to the molecule, making it suitable for biological applications.
| Solvent | Solubility |
| Water | 10 mg/mL[2] |
| Phosphate Buffered Saline (PBS) | Soluble |
For in vivo applications, various formulations can be prepared to achieve higher concentrations. For example, a clear solution of ≥ 2.5 mg/mL (3.17 mM) can be achieved in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Similar solubility is reported in formulations with 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil.[1] If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.
Stability of this compound
The stability of this compound is primarily dictated by the reactivity of its terminal sulfhydryl group. Proper handling and storage are crucial to prevent degradation and ensure its reactivity.
Storage
Solid Form: The solid compound should be stored at -20°C under a dry, inert atmosphere such as nitrogen or argon. When stored correctly, the solid form is stable for an extended period.
Stock Solutions: Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C. To prevent hydrolysis of the thiol group, it is critical to use anhydrous solvents and minimize exposure to moisture. Stock solutions can be stored for up to one month at -20°C or up to six months at -80°C when stored under nitrogen. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Stability in Aqueous Solutions
Aqueous solutions of this compound are less stable than organic stock solutions and should be prepared fresh before use. The primary degradation pathway for the sulfhydryl group in aqueous solution is oxidation, which can lead to the formation of disulfide bonds.
General Recommendations:
-
Degas buffers to remove dissolved oxygen.
-
Consider adding a chelating agent like EDTA (1-5 mM) to the buffer to sequester metal ions that can catalyze thiol oxidation.
-
For applications requiring long-term stability in solution, consider using a buffer with a slightly acidic pH (e.g., 6.0-6.5) for short-term storage at 4°C.
Experimental Protocols
The primary application of this compound is the biotinylation of molecules containing a suitable reactive group, most commonly a maleimide, for thiol-maleimide conjugation.
Thiol-Maleimide Conjugation Workflow
This workflow outlines the general steps for conjugating this compound to a maleimide-functionalized molecule, such as a protein or peptide.
Detailed Protocol: Biotinylation of a Maleimide-Activated Protein
This protocol provides a more detailed procedure for the biotinylation of a protein containing a maleimide group.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Maleimide-activated protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5. Degas the buffer before use.
-
Quenching Solution (optional): Cysteine or 2-mercaptoethanol solution.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF. For example, to make a 10 mM solution, dissolve 7.88 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. This stock solution should be used immediately or stored under inert gas at -20°C or -80°C.
-
-
Prepare the Maleimide-Activated Protein:
-
Dissolve the maleimide-activated protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess of this compound to the maleimide groups on the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and quenching reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis of Biotinylation:
-
The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, mass spectrometry, or by assessing the binding to streptavidin-coated surfaces.
-
Troubleshooting Common Issues in Thiol-Maleimide Biotinylation
Conclusion
This compound is a versatile reagent for the biotinylation of molecules for a wide range of biological applications. Its solubility in both organic and aqueous solvents, facilitated by the PEG spacer, makes it easy to handle. However, the stability of the terminal sulfhydryl group requires careful consideration, with best practices including storage under inert gas, use of anhydrous solvents for stock solutions, and fresh preparation of aqueous solutions. By following the detailed protocols and troubleshooting guide provided, researchers can effectively utilize this compound to generate robust and reliable biotinylated conjugates for their specific research needs.
References
Biotin-peg11-SH molecular weight and formula
An In-depth Technical Guide to Biotin-PEG11-SH for Researchers and Drug Development Professionals
Introduction
This compound is a sulfhydryl-reactive biotinylation reagent that incorporates a hydrophilic 11-unit polyethylene glycol (PEG) spacer arm. This reagent is extensively utilized in bioconjugation, drug delivery, and diagnostic assay development. The biotin moiety provides a high-affinity binding site for streptavidin and avidin, enabling robust detection and purification strategies. The thiol (-SH) group allows for specific covalent attachment to various substrates, including maleimide-activated proteins, gold surfaces, and other thiol-reactive entities. The PEG linker enhances solubility in aqueous solutions, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule, making it an invaluable tool for researchers, scientists, and drug development professionals.
Core Properties of this compound
A comprehensive summary of the key quantitative and qualitative data for this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 788.02 g/mol [1] |
| Chemical Formula | C34H65N3O13S2[1] |
| Appearance | Off-white to light yellow solid[1] |
| Purity | >95% |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, and other aqueous buffers[1][2] |
| Reactive Group | Thiol (-SH) |
| Storage Conditions | Store at -20°C under a dry, inert atmosphere. For long-term storage, desiccate and protect from light. |
Experimental Protocols
General Handling and Storage
For optimal performance and stability, this compound should be handled with care. It is sensitive to moisture and oxidation. Before use, allow the reagent to equilibrate to room temperature before opening the container to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like DMSO. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months when stored under nitrogen. Avoid repeated freeze-thaw cycles.
Protocol for Biotinylation of a Maleimide-Activated Protein
This protocol outlines the steps for conjugating this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Removal of Excess Reagent: Purify the biotinylated protein from excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Confirm the extent of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other appropriate methods.
Protocol for Functionalization of Gold Nanoparticles
This protocol describes the surface modification of gold nanoparticles with this compound, which is crucial for applications in biosensing and targeted drug delivery.
Materials:
-
Gold nanoparticle solution
-
This compound
-
Phosphate buffer (pH 7.0-7.5)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in phosphate buffer to the desired concentration.
-
Incubation: Add the this compound solution to the gold nanoparticle solution. The final concentration of the thiol-PEG linker should be in the micromolar range, though the optimal concentration may need to be determined empirically.
-
Self-Assembly: Allow the mixture to incubate for several hours to overnight at room temperature with gentle mixing to facilitate the self-assembly of the thiol groups onto the gold surface.
-
Washing: Centrifuge the nanoparticle solution to pellet the functionalized nanoparticles. Remove the supernatant containing excess this compound.
-
Resuspension: Resuspend the nanoparticle pellet in a fresh buffer. Repeat the washing step at least twice to ensure the removal of any unbound reagent.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful surface modification and assess the stability of the nanoparticles.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Protein Biotinylation and Detection
The following diagram illustrates a typical workflow for biotinylating a target protein with this compound and its subsequent detection using a streptavidin-conjugated reporter.
Caption: Workflow for protein biotinylation and subsequent detection.
Workflow for Targeted Drug Delivery using this compound Functionalized Nanoparticles
This diagram outlines the logical steps involved in creating and utilizing this compound functionalized nanoparticles for targeted drug delivery to cancer cells overexpressing a specific receptor.
Caption: Workflow for targeted drug delivery using functionalized nanoparticles.
References
Biotin-PEG11-Maleimide: A Comprehensive Technical Guide to Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG11-Maleimide, a thiol-reactive biotinylation reagent widely used for the specific labeling of proteins and other biomolecules. This document details the underlying chemistry, experimental protocols, and key applications, offering a valuable resource for researchers in proteomics, drug development, and diagnostics.
Introduction to Biotin-PEG11-Maleimide
Biotin-PEG11-Maleimide is a versatile bioconjugation reagent that combines the high-affinity binding of biotin to streptavidin with the specific reactivity of a maleimide group towards sulfhydryl (-SH) groups. The molecule features a biotin moiety, a polyethylene glycol (PEG) spacer arm with 11 ethylene glycol units, and a maleimide functional group.
The biotin tag allows for sensitive detection and efficient purification of labeled proteins using streptavidin- or avidin-conjugated matrices and reporters. The PEG11 spacer is a hydrophilic chain that enhances the water solubility of the reagent and the resulting biotinylated protein, which can help to prevent aggregation.[1] This spacer also minimizes steric hindrance, ensuring that the biotin tag is readily accessible for binding to streptavidin.[2][3] The maleimide group specifically reacts with free sulfhydryl groups, most commonly found on cysteine residues within proteins, to form a stable, covalent thioether bond.[1][4] This targeted reactivity allows for site-specific labeling of proteins.
The Chemistry of Thiol-Maleimide Bioconjugation
The core of the labeling process is the Michael addition reaction between the maleimide group of Biotin-PEG11-Maleimide and the thiol group of a cysteine residue. This reaction is highly efficient and selective for thiols under specific pH conditions.
Key Reaction Parameters:
-
pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Within this range, the reaction is highly specific for sulfhydryl groups. Above pH 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to non-specific labeling.
-
Temperature: The reaction can be carried out at room temperature or 4°C.
-
Specificity: At neutral pH, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than towards an amine.
Below is a diagram illustrating the chemical reaction:
Caption: Chemical reaction of Biotin-PEG11-Maleimide with a protein thiol.
Quantitative Data on Protein Labeling
The efficiency of protein biotinylation with Biotin-PEG11-Maleimide is dependent on several factors, including the concentration of the protein and the labeling reagent, the number of available free sulfhydryl groups on the protein, and the reaction conditions. The extent of labeling can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein.
| Parameter | Recommended Range | Outcome |
| Molar Excess of Biotin-PEG11-Maleimide to Protein | 5- to 20-fold | A 5- to 20-fold molar excess is a common starting point for achieving sufficient labeling of proteins at concentrations greater than 2 mg/mL. |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations generally lead to more efficient labeling. For dilute protein solutions, a higher molar excess of the biotin reagent may be required. |
| Degree of Labeling (DOL) | Variable | The final number of biotin molecules per protein will depend on the number of accessible cysteine residues and the reaction conditions. |
Note: The optimal molar ratio should be determined empirically for each specific protein and application.
Detailed Experimental Protocols
Protocol for Labeling a Protein with Biotin-PEG11-Maleimide
This protocol provides a general procedure for the biotinylation of a protein with free sulfhydryl groups.
Materials:
-
Protein to be labeled (in a sulfhydryl-free buffer, e.g., PBS, pH 7.2)
-
Biotin-PEG11-Maleimide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)
-
Desalting column or dialysis cassette for purification
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced to free sulfhydryls. Add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Biotin-PEG11-Maleimide Stock Solution Preparation:
-
Allow the vial of Biotin-PEG11-Maleimide to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. For example, dissolve 9.22 mg of Biotin-PEG11-Maleimide (MW: 922.1 Da) in 1 mL of DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the Biotin-PEG11-Maleimide stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted Biotin-PEG11-Maleimide by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer (e.g., PBS).
-
-
Quantification of Biotin Incorporation (Optional):
-
The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for protein labeling with Biotin-PEG11-Maleimide.
Application: Pull-Down Assay to Identify Protein Interactions
A common application of biotinylated proteins is in pull-down assays to identify binding partners. The biotin tag allows for the specific capture of the biotinylated "bait" protein and any interacting "prey" proteins using streptavidin-coated beads.
Protocol for a Pull-Down Assay
Materials:
-
Biotinylated "bait" protein
-
Cell lysate or protein mixture containing potential "prey" proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., sample buffer for SDS-PAGE, or a high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads three times with the wash buffer by resuspending the beads, pelleting them (using a magnet for magnetic beads or centrifugation for agarose), and removing the supernatant.
-
-
Binding of Bait Protein to Beads:
-
Add the biotinylated bait protein to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads and remove the supernatant.
-
Wash the beads with the bait protein bound three times with the wash buffer to remove any unbound bait protein.
-
-
Incubation with Prey Proteins:
-
Add the cell lysate or protein mixture to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Pellet the beads and collect the supernatant (this is the "flow-through" and can be analyzed to see which proteins did not bind).
-
Wash the beads extensively (e.g., 5 times) with the wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and incubating. For SDS-PAGE analysis, Laemmli sample buffer can be used, and the sample is then boiled.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against suspected interacting proteins. For unbiased identification of binding partners, the eluate can be analyzed by mass spectrometry.
-
Pull-Down Assay Workflow Diagram
Caption: Workflow of a pull-down assay using a biotinylated protein.
Conclusion
Biotin-PEG11-Maleimide is a powerful and versatile tool for the specific labeling of proteins at cysteine residues. Its favorable properties, including the high specificity of the thiol-maleimide reaction and the beneficial effects of the hydrophilic PEG spacer, make it an ideal choice for a wide range of applications in protein research and drug development. By following well-defined protocols and understanding the underlying chemistry, researchers can effectively utilize this reagent to advance their studies of protein function, interaction, and localization.
References
Methodological & Application
Application Notes and Protocols for Biotinylating Peptides with Biotin-PEG11-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity between biotin and streptavidin (or avidin) forms the basis for numerous applications in detection, purification, and immobilization of proteins, peptides, and other biomolecules. Biotinylated peptides are invaluable tools in immunoassays like ELISA and Western blotting, protein-protein interaction studies such as pull-down assays, affinity chromatography, and cell imaging.
This document provides detailed protocols for the conjugation of Biotin-PEG11-SH to peptides. The inclusion of a polyethylene glycol (PEG) spacer of 11 units is crucial as it enhances the solubility of the resulting conjugate and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin. The terminal sulfhydryl (-SH) group on the Biotin-PEG11 linker offers a reactive handle for covalent attachment to a peptide.
Two primary strategies for conjugating this compound to a peptide will be discussed:
-
Thiol-Maleimide Linkage: This is the most common and efficient method, involving the reaction of the thiol group on this compound with a maleimide-activated group on the peptide. This forms a stable thioether bond.
-
Disulfide Bond Formation: This method involves the formation of a reversible disulfide bond between the thiol group of this compound and a cysteine residue on the peptide.
Data Presentation: Optimizing Reaction Conditions
Successful biotinylation depends on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data for optimizing the conjugation process.
Table 1: Recommended Molar Ratios for Thiol-Maleimide Conjugation
| Molar Ratio (Maleimide:Thiol) | Target Molecule | Conjugation Efficiency | Reference |
| 2:1 | Cyclic Peptide (cRGDfK) | 84 ± 4% | [1][2] |
| 5:1 | Nanobody (11A4) | 58 ± 12% | [1][2] |
| 10:1 - 20:1 | General Proteins/Peptides | Recommended starting range |
Table 2: General Reaction Parameters
| Parameter | Thiol-Maleimide Conjugation | Disulfide Bond Formation |
| pH | 6.5 - 7.5 | 7.0 - 8.5 |
| Temperature | Room Temperature (or 4°C) | Room Temperature |
| Reaction Time | 2 hours to overnight | 1 - 4 hours |
| Reducing Agent (for peptide) | TCEP (Tris(2-carboxyethyl)phosphine) | Not required for this step |
| Quenching Agent | Small molecule thiol (e.g., cysteine, β-mercaptoethanol) | Not applicable |
Experimental Protocols
Protocol 1: Biotinylation via Thiol-Maleimide Linkage
This protocol is designed for the conjugation of this compound to a peptide containing a maleimide group.
Materials:
-
Peptide with a maleimide group
-
This compound
-
Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer), pH 6.5-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine in water)
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the maleimide-activated peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution. The recommended molar ratio of thiol (this compound) to maleimide (peptide) can be optimized, but a starting point of 1.2 to 5-fold molar excess of the thiol can be used.
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if either component is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 10-20 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent by purifying the biotinylated peptide using size-exclusion chromatography (e.g., a desalting column) or reversed-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) and HPLC.
-
Protocol 2: Biotinylation via Disulfide Bond Formation
This protocol describes the formation of a disulfide bond between this compound and a peptide containing a free cysteine residue.
Materials:
-
Peptide with a free cysteine residue
-
This compound
-
Oxidation Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Peptide and this compound Preparation:
-
Dissolve both the peptide and this compound in the oxidation buffer to a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Mix the peptide and this compound solutions. A molar ratio of 1:1 is a good starting point.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The reaction can be monitored by HPLC.
-
-
Purification:
-
Purify the biotinylated peptide from unreacted starting materials using reversed-phase HPLC.
-
-
Characterization:
-
Verify the formation of the disulfide-linked conjugate using mass spectrometry. Note that disulfide bonds can be cleaved under reducing conditions, which should be considered during sample preparation for analysis.
-
Mandatory Visualization
Caption: Workflow for Biotinylating a Maleimide-Activated Peptide.
Caption: Principle of Biotinylated Peptide Applications.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 6.5 and 7.5 for thiol-maleimide reactions. |
| Oxidation of the thiol group on this compound. | Prepare the this compound solution immediately before use and use degassed buffers. | |
| Hydrolysis of the maleimide group on the peptide. | Perform the reaction at a pH below 7.5 and use freshly prepared or properly stored maleimide-activated peptide. | |
| Precipitation of Peptide/Conjugate | Poor solubility of the peptide or the final conjugate. | The PEG linker should improve solubility, but if issues persist, consider optimizing the buffer composition or adding a mild solubilizing agent. |
| Multiple Peaks in HPLC Analysis | Incomplete reaction or side reactions. | Optimize the molar ratio and reaction time. Ensure proper quenching of the reaction. |
| Presence of unreacted peptide and biotin reagent. | Improve the purification step, for example, by using a different type of chromatography or optimizing the gradient. |
By following these detailed protocols and considering the optimization data, researchers can successfully conjugate this compound to their peptides of interest, enabling a wide range of downstream applications in their research and development endeavors.
References
Application Notes and Protocols for Biotin-PEG11-SH Functionalization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of gold nanoparticles (AuNPs) with Biotin-PEG11-SH. This process yields highly stable and specific nanoprobes for a wide array of biomedical and research applications. The strong and specific interaction between biotin and streptavidin/avidin is leveraged for targeted delivery, sensitive diagnostics, and advanced bio-imaging.[1][2][3]
Applications
Biotinylated gold nanoparticles are versatile tools with significant potential in various fields of research and drug development. Their unique properties, including high electron density, surface plasmon resonance, and biocompatibility, make them ideal for:
-
Targeted Drug Delivery: The biotin moiety acts as a targeting ligand, enabling the specific delivery of therapeutic payloads to cells and tissues that overexpress biotin receptors, such as many types of cancer cells.[2]
-
High-Sensitivity Diagnostics: Biotin-functionalized AuNPs are central to the development of rapid and sensitive diagnostic assays, including lateral flow assays and biosensors.[1] In these formats, the biotinylated nanoparticles can be used to generate a visual signal upon binding to a target analyte captured by a streptavidin-coated surface.
-
Advanced Bio-imaging: Gold nanoparticles are excellent contrast agents for various imaging modalities, including transmission electron microscopy (TEM). Biotinylation allows for the specific labeling and high-resolution imaging of cellular structures and biomolecules.
-
Protein Purification: The high-affinity interaction between biotin and streptavidin can be exploited for the efficient capture and purification of biotinylated proteins and other biomolecules using streptavidin-coated substrates.
-
Biosensing Platforms: These nanoparticles are integral components in the creation of highly sensitive biosensors for the detection of a wide range of biomolecules, from nucleic acids to small molecules, by harnessing the biotin-streptavidin interaction for signal amplification.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with Biotin-PEG functionalized gold nanoparticles and their applications, compiled from various studies.
Table 1: Nanoparticle Characterization
| Parameter | Typical Value/Range | Characterization Method |
| Core Diameter | 5 nm - 100 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | 20 nm - 150 nm | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) Peak | 520 nm - 580 nm | UV-Vis Spectroscopy |
| Zeta Potential | -10 mV to -40 mV (before functionalization) | Dynamic Light Scattering (DLS) |
Table 2: Performance in Bioassays
| Application | Analyte | Limit of Detection (LOD) | Reference |
| Nucleic Acid Detection | microRNA | 50 fM | |
| Protein Detection | Prostate-Specific Antigen (PSA) | 1 pg/µL | |
| Immunoassay | C-Reactive Protein (CRP) | 1.2 ng/mL |
Table 3: Binding Affinity
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| Avidin - Biotinylated Protein A | 8.5 x 10⁻¹² M | Langmuir Adsorption Model |
Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of gold nanoparticles with this compound.
Synthesis of Gold Nanoparticles (Citrate Reduction Method)
This protocol describes a common method for synthesizing spherical gold nanoparticles with a narrow size distribution.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (38.8 mM)
-
Ultrapure water
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 10 mL of 38.8 mM sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a brilliant red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while stirring.
-
Store the resulting gold nanoparticle solution at 4°C.
Functionalization with this compound
This protocol details the process of attaching the this compound linker to the surface of the synthesized gold nanoparticles. The thiol (-SH) group at one end of the PEG linker forms a strong dative bond with the gold surface, while the biotin molecule at the other end is exposed for interaction with streptavidin or avidin.
Materials:
-
Synthesized gold nanoparticle solution (as prepared in 3.1)
-
This compound (e.g., from a commercial supplier)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Chloride (NaCl) solution (5 M)
-
Bovine Serum Albumin (BSA)
-
Tween-20
Procedure:
-
To a 5 nM solution of the synthesized gold nanoparticles, add a solution of this compound to a final concentration of 4 µM.
-
Incubate the mixture at room temperature for 24 hours with gentle shaking to allow for the formation of the gold-thiol bond.
-
After incubation, add a buffer solution containing 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, and 0.2% Tween-20 to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween-20.
-
Allow the solution to shake for an additional hour at room temperature.
-
Increase the salt concentration to 0.3 M by adding 5 M NaCl and continue shaking for another hour at 25°C. This step helps to displace any remaining citrate ions from the nanoparticle surface.
-
Purify the functionalized nanoparticles by centrifugation. The exact speed and time will depend on the nanoparticle size but a common starting point is 12,000 x g for 30 minutes for ~20 nm particles.
-
Remove the supernatant and resuspend the nanoparticle pellet in PBS buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of excess, unbound this compound.
-
After the final wash, resuspend the purified this compound functionalized gold nanoparticles in a suitable buffer (e.g., PBS with 0.01% Tween-20) for storage at 4°C.
Characterization of Functionalized Nanoparticles
1. UV-Vis Spectroscopy:
-
Purpose: To confirm the formation and stability of the gold nanoparticles and to observe the effect of functionalization on the surface plasmon resonance (SPR).
-
Procedure: Acquire the UV-Vis spectrum of the nanoparticle solution from 400 to 700 nm. A red shift in the SPR peak after functionalization can indicate a change in the local refractive index around the nanoparticles, consistent with successful surface coating.
2. Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, shape, and monodispersity of the gold nanoparticle core.
-
Procedure: Deposit a small drop of the nanoparticle solution onto a TEM grid and allow it to dry. Image the nanoparticles at various magnifications.
3. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the nanoparticles. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer on the surface.
Visualizations
Experimental Workflow
Caption: Workflow for this compound functionalization of gold nanoparticles.
Signaling Pathway Analogy: Biotin-Streptavidin Interaction for Detection
Caption: Biotin-streptavidin interaction in a sandwich assay format.
References
Application Notes and Protocols: Biotin-PEG11-SH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG11-SH is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This molecule features a biotin moiety for specific targeting of cells overexpressing the biotin receptor (Sodium-dependent Multivitamin Transporter - SMVT), a polyethylene glycol (PEG) spacer (with 11 ethylene glycol units) to enhance solubility and reduce immunogenicity, and a terminal thiol group (-SH) for covalent conjugation to various nanoparticle surfaces, particularly gold nanoparticles.[1][2] This unique combination of properties makes this compound an invaluable tool for creating sophisticated nanocarriers that can selectively deliver therapeutic agents to cancer cells and other diseased tissues, thereby increasing efficacy and reducing off-target side effects.[3]
These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed protocols for nanoparticle functionalization, drug loading, and in vitro characterization.
Key Applications
-
Targeted Drug Delivery: The biotin ligand facilitates active targeting of cancer cells, which often overexpress biotin receptors to meet their high metabolic demands.[3] This allows for the specific delivery of chemotherapeutic agents, reducing systemic toxicity.
-
Nanoparticle Functionalization: The thiol group enables the straightforward and stable conjugation of the linker to the surface of metallic nanoparticles, such as gold nanoparticles (AuNPs), through thiol-metal bonds.[4]
-
Enhanced Pharmacokinetics: The PEG spacer provides a hydrophilic shield around the nanoparticle, which can help to reduce opsonization and clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life.
-
Stimuli-Responsive Systems: this compound can be incorporated into more complex, multi-functional systems that respond to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential, to trigger drug release.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems functionalized with biotin-PEG linkers. While specific values will vary depending on the nanoparticle system, drug, and cell line used, these provide a general indication of the performance that can be expected.
Table 1: Nanoparticle Characterization
| Parameter | Typical Range | Method of Analysis |
| Hydrodynamic Diameter | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | DLS |
| Biotin Conjugation Efficiency | 60 - 95% | HABA Assay, UV-Vis Spectroscopy |
Table 2: Drug Loading and Release
| Parameter | Typical Range | Method of Analysis |
| Drug Encapsulation Efficiency | 70 - 99% | UV-Vis Spectroscopy, HPLC |
| Drug Loading Capacity | 5 - 20% (w/w) | UV-Vis Spectroscopy, HPLC |
| In Vitro Drug Release (24h) | 20 - 60% (pH 7.4) | Dialysis Method, HPLC |
| In Vitro Drug Release (24h) | 50 - 90% (pH 5.5) | Dialysis Method, HPLC |
Table 3: In Vitro Cellular Uptake and Cytotoxicity
| Parameter | Cell Line Example | Result | Method of Analysis |
| Cellular Uptake | HeLa (Biotin Receptor +) | ~3-fold increase vs. non-targeted | Flow Cytometry, Confocal Microscopy |
| Cellular Uptake | HEK293 (Biotin Receptor -) | Minimal uptake | Flow Cytometry, Confocal Microscopy |
| IC50 (Drug-loaded NP) | 4T1 | ~10-fold lower than free drug | MTT Assay |
| IC50 (Unloaded NP) | 4T1 | No significant toxicity | MTT Assay |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the conjugation of this compound to pre-synthesized citrate-capped gold nanoparticles.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) solution (e.g., 20 nm)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge tubes
-
Spectrophotometer (UV-Vis)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare this compound Solution: Dissolve this compound in nuclease-free water to a final concentration of 1 mg/mL.
-
Incubation: To 1 mL of the AuNP solution, add the this compound solution to a final concentration of 10 µM. The optimal ratio may need to be determined empirically.
-
Reaction: Gently mix the solution and incubate at room temperature for 24 hours with gentle shaking to facilitate the formation of the gold-thiol bond.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Washing: Carefully remove the supernatant containing unconjugated this compound. Resuspend the pellet in 1 mL of PBS. Repeat the centrifugation and washing steps two more times.
-
Final Resuspension: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired volume of PBS.
-
Characterization:
-
Confirm successful conjugation by measuring the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.
-
Determine the hydrodynamic diameter and zeta potential of the functionalized nanoparticles using DLS.
-
Protocol 2: Drug Loading into this compound Functionalized Nanoparticles
This protocol describes a passive drug loading method for a hydrophobic drug (e.g., Paclitaxel) into polymeric nanoparticles functionalized with this compound.
Materials:
-
This compound functionalized nanoparticles (e.g., PLGA-PEG-Biotin)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Stir plate and magnetic stir bar
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the functionalized nanoparticles and the hydrophobic drug in an organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase dropwise to an aqueous PVA solution while stirring vigorously to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature overnight to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the drug-loaded nanoparticles by centrifugation.
-
Purification: Wash the nanoparticle pellet with deionized water to remove excess PVA and unloaded drug. Repeat the centrifugation and washing steps.
-
Quantification of Drug Loading:
-
Lyse a known amount of the purified drug-loaded nanoparticles using a suitable solvent (e.g., acetonitrile).
-
Determine the drug concentration in the lysate using HPLC.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol outlines a method to assess the cellular uptake of this compound functionalized nanoparticles using a fluorescent dye-loaded system.
Materials:
-
Fluorescently labeled this compound functionalized nanoparticles (e.g., loaded with Coumarin-6)
-
Cancer cell line overexpressing biotin receptor (e.g., HeLa, 4T1)
-
Control cell line with low biotin receptor expression (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
-
96-well plates and culture flasks
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates (for quantitative analysis) and on glass coverslips in 24-well plates (for qualitative analysis) and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Include a control group with non-biotinylated fluorescent nanoparticles. For competitive inhibition studies, pre-incubate a set of cells with an excess of free biotin for 30 minutes before adding the nanoparticles.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Quantitative Analysis (Flow Cytometry):
-
Trypsinize the cells from the 96-well plate, centrifuge, and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.
-
-
Qualitative Analysis (Confocal Microscopy):
-
Fix the cells on the coverslips with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the intracellular localization of the fluorescent nanoparticles using a confocal microscope.
-
Visualizations
Biotin Receptor-Mediated Endocytosis Pathway
Caption: Biotin receptor-mediated endocytosis of a targeted nanoparticle.
Experimental Workflow for Nanoparticle Synthesis and Evaluation
Caption: Workflow for developing and testing a targeted drug delivery system.
References
- 1. efficiency drug loading: Topics by Science.gov [science.gov]
- 2. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-peg11-SH in Surface Plasmon Resonance (SPR) Immobilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Biotin-peg11-SH in the immobilization of biomolecules on gold sensor surfaces for Surface Plasmon Resonance (SPR) analysis. This method offers a robust and controlled approach for creating stable, functionalized surfaces for a wide range of biomolecular interaction studies.
Introduction to this compound for SPR
This compound is a chemical linker designed for the functionalization of gold surfaces. It combines the strong and specific interaction of biotin with streptavidin (or avidin) with the surface-binding properties of a thiol group. The thiol (-SH) group forms a stable self-assembled monolayer (SAM) on gold sensor chips. The polyethylene glycol (PEG) spacer (peg11) provides a hydrophilic barrier that minimizes non-specific binding of analytes to the sensor surface, thereby improving the signal-to-noise ratio of SPR experiments. This system allows for the oriented and high-affinity capture of streptavidin, which can then be used to immobilize any biotinylated ligand (e.g., proteins, peptides, nucleic acids, or small molecules) for interaction analysis.
Key Advantages
-
High Affinity and Stability: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring stable immobilization of the ligand.
-
Reduced Non-Specific Binding: The PEG linker effectively repels non-specific protein adsorption, leading to cleaner sensorgrams and more reliable kinetic data.
-
Oriented Immobilization: By biotinylating a specific site on the ligand, its orientation on the sensor surface can be controlled, ensuring that the binding sites are accessible.
-
Versatility: This method can be used to immobilize a wide variety of biotinylated molecules.
Experimental Workflow Overview
The overall workflow for immobilizing a biotinylated ligand using this compound and streptavidin involves a multi-step process. This process begins with the functionalization of the gold sensor chip with a self-assembled monolayer of this compound, followed by the capture of streptavidin, and finally the immobilization of the biotinylated ligand of interest. Each step is followed by a washing step to remove unbound material.
Application Notes and Protocols for Biotin-PEG11-SH and Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Biotin-PEG11-SH to maleimide-functionalized molecules. The thiol-maleimide reaction is a widely used method for bioconjugation due to its high selectivity and efficiency under mild conditions.[1][2] This document outlines the optimal reaction conditions, a step-by-step protocol, and important considerations to ensure successful conjugation.
Reaction Principle
The conjugation of a thiol (sulfhydryl) group from this compound with a maleimide group proceeds via a Michael addition reaction.[1] This reaction forms a stable thioether bond, covalently linking the biotin moiety to the target molecule.[3] The reaction is highly specific for thiols within a pH range of 6.5-7.5.[4]
Key Reaction Parameters
Successful conjugation is dependent on several critical parameters, which are summarized in the table below for easy reference.
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Above pH 7.5, reactivity towards primary amines increases. |
| Buffer | Phosphate, HEPES, or Tris (10-100 mM) | Buffer should be free of thiols (e.g., DTT). Degassing the buffer is recommended to prevent thiol oxidation. |
| Temperature | Room Temperature (20-25°C) or 4°C | Incubation at 4°C is recommended for sensitive proteins to minimize degradation. |
| Reaction Time | 2 hours at Room Temperature or Overnight (8-16 hours) at 4°C | Longer reaction times do not typically harm the reaction but may not be necessary. |
| Molar Ratio | 5- to 20-fold molar excess of maleimide reagent to thiol-containing molecule | For dilute solutions, a higher molar excess may be required. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Prepare stock solutions immediately before use to avoid hydrolysis of the maleimide group. |
Experimental Workflow
The general workflow for the conjugation of this compound with a maleimide-functionalized molecule is depicted below.
References
Application Notes and Protocols for Creating Biotinylated Probes with a Thiol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin is harnessed for various applications, including affinity purification, immunoassays, and nucleic acid hybridization assays. This document provides detailed protocols for creating biotinylated probes using a thiol linker, a method prized for its specificity and efficiency. The reaction primarily involves the formation of a stable thioether bond between a thiol group on the target molecule and a maleimide-functionalized biotin reagent.
Core Principles
The creation of biotinylated probes via a thiol linker hinges on the specific and efficient reaction between a maleimide group and a sulfhydryl (thiol) group.[1] This Michael addition reaction forms a stable thioether bond under mild, physiological conditions (pH 6.5-7.5).[1][2] The high selectivity of the maleimide group for thiols over other functional groups, such as amines, at this pH range minimizes non-specific labeling.[1][3]
Molecules that do not possess a native free thiol group can be modified to introduce one. For proteins, existing disulfide bonds can be reduced to yield free thiols. For nucleic acids, a thiol modifier can be incorporated during synthesis. A variety of biotin-maleimide reagents are commercially available, often featuring polyethylene glycol (PEG) spacer arms of varying lengths to reduce steric hindrance and improve solubility.
Experimental Protocols
Protocol 1: Biotinylation of Thiol-Modified Oligonucleotides
This protocol describes the biotinylation of an oligonucleotide that has been synthesized to include a thiol group.
Materials:
-
Thiol-modified oligonucleotide
-
Biotin-Maleimide reagent (e.g., Maleimide-PEG11-Biotin)
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.0-7.5 (thiol-free)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Procedure:
-
Prepare Oligonucleotide: Dissolve the thiol-modified oligonucleotide in thiol-free PBS to a final concentration of 100-500 µM.
-
Prepare Biotin-Maleimide Stock Solution: Immediately before use, dissolve the Biotin-Maleimide reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Biotin-Maleimide stock solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-50) with TE buffer.
-
Load the reaction mixture onto the column.
-
Elute the biotinylated oligonucleotide with TE buffer. The labeled probe will elute first, followed by the smaller, unreacted biotin-maleimide.
-
Alternatively, purification can be achieved via HPLC or PAGE.
-
-
Quantification and Storage: Determine the concentration of the purified biotinylated probe using UV-Vis spectrophotometry. Store the probe at -20°C.
Protocol 2: Biotinylation of Proteins via Cysteine Residues
This protocol outlines the biotinylation of a protein by targeting its cysteine residues. If the protein has disulfide bonds, a reduction step is necessary prior to labeling.
Materials:
-
Protein of interest
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction)
-
Biotin-Maleimide reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.
-
Desalting column or dialysis cassette
-
Storage Buffer (e.g., PBS with stabilizers like BSA)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 7.5-15 mg/mL (for IgG).
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteines are in disulfide bonds, add a ~10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature. It is recommended to perform the reduction and subsequent labeling under an inert gas (N2 or Ar) to prevent re-oxidation of the thiols.
-
Prepare Biotin-Maleimide Stock Solution: Dissolve the Biotin-Maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Biotin-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted Biotin-Maleimide using a desalting column or by dialysis against a suitable buffer.
-
Quantification and Storage: Determine the protein concentration and the degree of biotinylation using appropriate assays (e.g., HABA assay). Store the biotinylated protein with stabilizers as needed at 4°C or -20°C.
Data Presentation
Table 1: Reaction Conditions for Biotinylation via Thiol Linker
| Parameter | Oligonucleotides | Proteins |
| pH | 7.0 - 7.5 | 7.0 - 7.5 |
| Molar Excess of Biotin-Maleimide | 10 - 20 fold | 10 - 20 fold |
| Reaction Time | 2 hours at RT | 2 hours at RT or overnight at 4°C |
| Solvent for Biotin-Maleimide | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |
Table 2: Purification and Analysis Methods for Biotinylated Probes
| Method | Principle | Application | Reference |
| Size-Exclusion Chromatography | Separation based on molecular size. | Removal of unreacted biotin-maleimide. | |
| Dialysis | Diffusion-based separation across a semi-permeable membrane. | Removal of small molecules from protein solutions. | |
| HPLC (High-Performance Liquid Chromatography) | High-resolution separation based on various physical/chemical properties. | Purification and analysis of labeled oligonucleotides. | |
| PAGE (Polyacrylamide Gel Electrophoresis) | Separation based on size and charge in an electric field. | Purification and analysis of labeled oligonucleotides and proteins. | |
| HABA/Avidin Assay | Colorimetric assay to quantify biotin incorporation. | Determination of the degree of biotinylation. | |
| Mass Spectrometry | Measurement of mass-to-charge ratio. | Confirmation of biotinylation and identification of labeled sites. |
Visualizations
Caption: Thiol-Maleimide Reaction Pathway.
Caption: Biotinylated Probe Creation Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Biotin-PEG11-SH
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low conjugation efficiency with Biotin-PEG11-SH. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experiments for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a molecule with a maleimide group?
A1: The maleimide group reacts most efficiently and specifically with free sulfhydryls (like the -SH group on this compound) at a pH range of 6.5-7.5.[1][2] At pH values above 7.5, the maleimide group can also react with primary amines, and hydrolysis of the maleimide group can occur, which will reduce conjugation efficiency.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at -20°C under nitrogen.[3][4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen. It is important to avoid repeated freeze-thaw cycles. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents like DMSO and DMF. For in vitro experiments, a stock solution can be prepared in DMSO.
Q4: Can I use buffers containing DTT or other reducing agents in my conjugation reaction?
A4: No, it is crucial to avoid extraneous sulfhydryl-containing components, such as DTT, in your reaction buffers. These will compete with the this compound for reaction with the maleimide group on your target molecule, thereby inhibiting your conjugation reaction.
Troubleshooting Guide
Problem 1: Low or No Biotin Incorporation
Q: I have performed my conjugation reaction, but I am seeing very low or no biotinylation of my protein. What could be the cause?
A: Several factors can contribute to low biotinylation efficiency. Here are some common causes and solutions:
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 for the maleimide-thiol reaction.
-
Presence of Interfering Substances: Your protein buffer may contain substances that interfere with the conjugation reaction. Common interfering substances include:
-
Primary amines: Buffers like Tris or glycine can compete with the intended reaction if your target molecule's maleimide group is not specific.
-
Sulfhydryl-containing reagents: Reducing agents like DTT or β-mercaptoethanol will react with the maleimide groups.
-
Carrier proteins: Proteins like BSA or gelatin in the antibody solution can compete for the labeling reagent.
-
Solution: Perform a buffer exchange or dialysis to remove any interfering substances before starting the conjugation.
-
-
Hydrolyzed Maleimide Groups: The maleimide group on your target molecule can hydrolyze over time, especially at higher pH. Ensure your maleimide-activated protein is used promptly after preparation.
-
Insufficient Molar Excess of this compound: The ratio of the biotinylation reagent to the target molecule is critical. A 5- to 20-fold molar excess of the biotin reagent is a good starting point for protein solutions. For more dilute solutions, a higher molar excess may be necessary.
-
Low Protein Concentration: For efficient conjugation, a protein concentration of at least 0.5 mg/mL is recommended. If your protein concentration is low, consider concentrating it before the reaction.
Problem 2: Protein Precipitation During or After Conjugation
Q: My protein has precipitated out of solution during the conjugation reaction. Why did this happen and how can I prevent it?
A: Protein precipitation can occur due to several reasons:
-
Over-biotinylation: Excessive modification of the protein surface can lead to aggregation and precipitation. To avoid this, you can try reducing the molar excess of the this compound reagent.
-
Solvent Effects: If you are adding a high concentration of this compound dissolved in an organic solvent like DMSO, this can cause the protein to precipitate. Try to add the biotin reagent in smaller aliquots while gently mixing.
-
Inappropriate Buffer Conditions: The buffer composition, including pH and ionic strength, can affect protein stability. Ensure your buffer is suitable for your specific protein. The PEG spacer in this compound is designed to be hydrophilic and helps to prevent aggregation of labeled molecules.
Problem 3: Difficulty in Purifying the Biotinylated Product
Q: I am having trouble purifying my biotinylated protein from the excess, unreacted this compound. What methods are recommended?
A: The strong interaction between biotin and streptavidin is the basis for efficient purification.
-
Streptavidin Affinity Chromatography: This is the most common and effective method. You can use streptavidin-agarose resins or magnetic beads to capture the biotinylated molecules. The unbound, excess biotin reagent can then be washed away.
-
Size Exclusion Chromatography: Desalting columns or dialysis can also be used to separate the larger biotinylated protein from the smaller, unreacted this compound.
Eluting the biotinylated protein from a streptavidin resin can be challenging due to the very strong interaction. Harsh elution conditions, such as low pH or denaturing agents, are often required, which may not be suitable for all downstream applications. Competitive elution with free biotin can also be used under non-denaturing conditions.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |
| Molar Excess of this compound | 5- to 20-fold | For protein solutions > 2mg/mL. |
| Protein Concentration | > 0.5 mg/mL | Higher concentrations can improve efficiency. |
| Reaction Temperature | Room Temperature or 4°C | Can be performed on ice to overnight. |
| Reaction Time | 2 hours to overnight | Longer reaction times do not typically harm the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Maleimide-Activated Protein with this compound
-
Prepare the Protein: Ensure your protein is in an amine-free and sulfhydryl-free buffer (e.g., PBS) at a pH between 6.5 and 7.5. The protein concentration should ideally be 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-25 mM.
-
Calculate Molar Excess: Determine the amount of this compound needed to achieve the desired molar excess (e.g., 10-fold) over the protein.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted this compound by dialysis, size-exclusion chromatography, or by using streptavidin-agarose beads.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate biotin incorporation.
-
Prepare Reagents: You will need an avidin solution and a HABA solution in a suitable buffer (e.g., PBS).
-
Generate a Standard Curve:
-
Add a known concentration of avidin to a series of microplate wells.
-
Add a known amount of HABA to each well. The solution will turn yellow-orange.
-
Add increasing amounts of a free biotin standard to the wells. Biotin will displace HABA from avidin, causing a decrease in absorbance at 500 nm.
-
Measure the absorbance at 500 nm and plot the change in absorbance against the concentration of biotin.
-
-
Measure Biotin in Your Sample:
-
Add your biotinylated protein sample to a well containing the HABA/avidin complex.
-
Measure the absorbance at 500 nm.
-
-
Calculate Biotin Incorporation: Use the standard curve to determine the concentration of biotin in your sample. From this, you can calculate the molar ratio of biotin to protein.
Visualizations
Caption: Experimental workflow for biotinylating a maleimide-activated protein with this compound.
Caption: Chemical reaction scheme for the conjugation of this compound to a maleimide-activated protein.
References
Technical Support Center: Biotin-PEG11-SH Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the molar ratio of Biotin-PEG11-SH to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it target on the protein?
A1: this compound contains a sulfhydryl (-SH) group. However, the provided search results primarily discuss maleimide-activated biotins that react with free sulfhydryls on proteins. For the purpose of this guide, we will assume the common scenario where a maleimide-activated biotin is used to target sulfhydryl groups on a protein. The maleimide group reacts specifically with free sulfhydryls (from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[1][2] At pH values above 7.5, reactivity towards primary amines can occur.[1]
Q2: What is the recommended starting molar ratio of this compound to protein?
A2: The optimal molar ratio depends on several factors, including protein concentration and the number of available free sulfhydryls. A common starting point is a 5- to 20-fold molar excess of the biotin reagent to the protein.[1] For more dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess may be required to achieve the desired degree of labeling.[1]
Q3: How does protein concentration affect the required molar ratio?
A3: Higher protein concentrations generally require a lower molar excess of the biotinylation reagent to achieve the same level of incorporation. Conversely, for dilute protein solutions, a greater molar excess is often necessary to drive the reaction efficiently.
Q4: What are the ideal buffer conditions for the conjugation reaction?
A4: The reaction should be performed in a sulfhydryl-free buffer at a pH between 6.5 and 7.5. Phosphate-buffered saline (PBS) is a commonly used buffer. It is crucial to avoid buffers containing extraneous sulfhydryl-containing components like DTT, as they will compete with the protein for the maleimide group on the biotin reagent. Also, avoid primary amine-containing buffers like Tris if there is a risk of non-specific reactions at higher pH.
Q5: How can I determine the degree of biotinylation after the reaction?
A5: The extent of biotin incorporation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This method relies on the displacement of HABA from avidin by biotin, which leads to a measurable decrease in absorbance at 500 nm. Other methods include mass spectrometry to identify biotinylated peptides.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation | Insufficient molar excess of this compound. | Increase the molar ratio of the biotin reagent to the protein. Start with a 20-fold excess and titrate upwards. |
| Low protein concentration. | If possible, concentrate the protein solution. For dilute solutions, a significantly higher molar excess of the biotin reagent may be necessary. | |
| Presence of competing sulfhydryl-containing substances in the buffer (e.g., DTT). | Ensure the reaction buffer is free of extraneous sulfhydryls. Perform buffer exchange via dialysis or desalting columns if necessary. | |
| Incorrect pH of the reaction buffer. | The optimal pH for the maleimide-sulfhydryl reaction is 6.5-7.5. Verify and adjust the pH of your buffer. | |
| Protein lacks accessible free sulfhydryls. | If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryls. Use a reducing agent like TCEP, followed by its removal before adding the biotin reagent. Note that complete reduction can inactivate some proteins. Alternatively, sulfhydryls can be introduced by modifying primary amines with reagents like Traut's Reagent or SATA. | |
| Protein precipitation or aggregation | High degree of biotinylation. | Reduce the molar ratio of this compound to protein to decrease the number of biotin molecules attached per protein. |
| The PEG spacer on this compound is designed to increase hydrophilicity and reduce aggregation, but excessive modification can still be an issue. | Optimize the reaction time and temperature; shorter incubation times or lower temperatures (e.g., 4°C) may help. | |
| Loss of protein activity | Biotinylation of a critical cysteine residue in the active or binding site. | Try a lower molar ratio of the biotin reagent to favor modification of more accessible, non-critical sulfhydryls. |
| If the protein has multiple free sulfhydryls, consider site-directed mutagenesis to protect the critical cysteine or introduce a new one in a non-essential region. | ||
| Inactivation due to the reduction of essential disulfide bonds. | If disulfide bond reduction was performed, use milder reducing conditions or a partial reduction protocol. |
Experimental Protocol: Optimizing this compound to Protein Molar Ratio
This protocol provides a general framework for conjugating a maleimide-activated Biotin-PEG11 reagent to a protein containing free sulfhydryls.
Materials:
-
Protein of interest in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)
-
Maleimide-PEG11-Biotin
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
-
HABA/Avidin assay kit for determining biotin incorporation
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
If the buffer contains interfering substances, perform a buffer exchange using a desalting column or dialysis.
-
If the protein has no free sulfhydryls, consider a reduction step with TCEP, followed by removal of the reducing agent.
-
-
Biotin Reagent Preparation:
-
Allow the vial of Maleimide-PEG11-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 20 mg/mL or 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
To optimize the molar ratio, set up several reactions with varying molar excesses of the biotin reagent (e.g., 5:1, 10:1, 20:1, 40:1) to the protein.
-
Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Biotin Reagent:
-
Remove unreacted this compound by gel filtration using a desalting column or by dialysis against the appropriate buffer.
-
-
Determination of Biotin Incorporation:
-
Quantify the degree of biotinylation using the HABA assay according to the manufacturer's instructions.
-
Determine the protein concentration, for example, by measuring absorbance at 280 nm.
-
-
Analysis and Storage:
-
Analyze the biotinylated protein for desired activity and for any signs of aggregation.
-
Store the biotinylated protein under conditions optimal for the unmodified protein.
-
Quantitative Data Summary
| Molar Ratio (Biotin:Protein) | Protein Concentration | Incubation Time | Incubation Temperature | Resulting Biotin/Protein Ratio (Example) | Protein Activity |
| 5:1 | 2 mg/mL | 1 hour | Room Temp | 1-2 | >90% |
| 10:1 | 2 mg/mL | 1 hour | Room Temp | 3-5 | 80-90% |
| 20:1 | 2 mg/mL | 1 hour | Room Temp | 6-8 | 60-80% |
| 40:1 | 2 mg/mL | 1 hour | Room Temp | >8 | <60% |
| 20:1 | 0.5 mg/mL | 2 hours | Room Temp | 4-6 | 70-85% |
Note: The "Resulting Biotin/Protein Ratio" and "Protein Activity" are hypothetical examples to illustrate the expected trend. Actual results will vary depending on the specific protein and reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for optimizing the biotinylation of a protein with this compound.
References
Technical Support Center: Preventing Protein Aggregation After Biotinylation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following biotinylation with sulfhydryl-reactive reagents like Maleimide-PEG11-Biotin.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with a sulfhydryl-reactive biotin-PEG reagent?
Protein aggregation post-labeling can be triggered by several factors. The most common causes include:
-
Disruption of Protein Stability: The labeling process itself, including the introduction of an organic solvent (like DMSO) to dissolve the reagent, can destabilize the protein.
-
Intermolecular Disulfide Bonds: Free sulfhydryl groups (-SH) on cysteine residues are highly reactive.[1] If not all accessible thiols are labeled, they can form intermolecular disulfide bonds, leading to aggregation.[2]
-
Suboptimal Buffer Conditions: If the buffer pH is too close to the protein's isoelectric point (pI), its solubility will be at its minimum, increasing the likelihood of aggregation.[3][4]
-
High Protein Concentration: The probability of intermolecular interactions and aggregation increases with higher protein concentrations.[3]
-
Over-labeling: Using a large molar excess of the biotinylation reagent can lead to non-specific modifications or alter the protein's surface properties, promoting aggregation.
Q2: What is the difference between Maleimide-PEG11-Biotin and Biotin-PEG11-SH?
This is a critical distinction in experimental design.
-
Maleimide-PEG11-Biotin is a sulfhydryl-reactive reagent. Its maleimide group specifically forms a stable covalent bond with free sulfhydryl groups (thiols) on cysteine residues of a protein. This is the correct reagent for labeling proteins at cysteine sites.
-
This compound is a thiolated reagent. It possesses a terminal sulfhydryl group. This reagent is not used to label protein thiols but is instead designed to attach biotin to surfaces or molecules that are maleimide-activated or to noble metal surfaces like gold.
If you are experiencing protein aggregation when trying to label cysteine residues, you are likely using a maleimide-functionalized reagent.
Q3: Can the PEG linker itself cause aggregation?
Generally, the opposite is true. The polyethylene glycol (PEG) spacer arm is hydrophilic and is intended to increase the solubility of the biotinylated protein and reduce the risk of aggregation. However, if the labeling process significantly alters the protein's native conformation, aggregation can still occur despite the presence of the PEG linker.
Q4: How can I detect and quantify aggregation in my labeled protein sample?
There are two primary biophysical techniques for this purpose:
-
Dynamic Light Scattering (DLS): DLS is a non-invasive method that measures the size distribution of particles in a solution. It is excellent for detecting the initial formation of aggregates and assessing the overall polydispersity of the sample.
-
Size-Exclusion Chromatography (SEC): SEC, often performed with HPLC or UHPLC systems, separates molecules based on their hydrodynamic size. It is the gold standard for accurately quantifying the percentage of monomer, dimer, and higher-order aggregates in a protein sample.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Problem 1: My protein precipitates immediately upon adding the DMSO-dissolved Maleimide-PEG11-Biotin.
-
Possible Cause: Localized high concentration of the organic solvent (DMSO) is causing the protein to denature and precipitate. High protein concentration can also exacerbate this issue.
-
Solution:
-
Minimize the final DMSO concentration in the reaction to less than 10% (v/v), and ideally below 5%.
-
Add the biotin reagent stock solution dropwise and very slowly to the protein solution while gently stirring or vortexing.
-
Consider reducing the initial protein concentration if it is very high (>10 mg/mL).
-
Perform the reaction at 4°C to potentially improve protein stability during the addition of the reagent.
-
Problem 2: The protein solution becomes cloudy or shows visible aggregates after the incubation period.
-
Possible Cause A: Suboptimal Buffer Conditions. The buffer pH might be too close to your protein's isoelectric point (pI), or the ionic strength may not be optimal for stability.
-
Solution A:
-
Ensure your reaction buffer pH is between 6.5 and 7.5 for optimal maleimide reactivity and that this pH is at least 1-1.5 units away from your protein's pI.
-
Use common, non-amine, thiol-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES.
-
Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.
-
-
Possible Cause B: Intermolecular Disulfide Bond Formation. Free thiols that have not been labeled by the biotin reagent can oxidize and form disulfide-linked aggregates.
-
Solution B:
-
If your protein has existing disulfide bonds that you needed to reduce to expose free thiols, ensure the reduction was complete. Use a non-thiol reducing agent like TCEP, which does not need to be removed before adding the maleimide reagent.
-
Consider capping any remaining free thiols after the biotinylation reaction by adding a small-molecule thiol-reactive compound like N-ethylmaleimide (NEM).
-
Problem 3: My SEC analysis shows a significant increase in high molecular weight (HMW) peaks after labeling.
-
Possible Cause: Over-labeling or Modification of Critical Cysteines. Using too high a molar ratio of the biotin reagent can lead to excessive labeling, which may alter the protein's conformation and promote self-association. Labeling of cysteine residues that are critical for maintaining the protein's tertiary or quaternary structure can also lead to instability.
-
Solution:
-
Optimize the molar ratio of Maleimide-PEG11-Biotin to your protein. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to find the lowest ratio that provides sufficient labeling without causing aggregation.
-
If possible, use protein variants where non-essential surface cysteines are available for labeling, while structural cysteines are protected.
-
Problem 4: My labeled protein looks fine initially but aggregates after a freeze-thaw cycle or during storage.
-
Possible Cause: The biotinylation has slightly decreased the long-term stability of your protein, making it more susceptible to stress.
-
Solution:
-
Flash-freeze your labeled protein aliquots in liquid nitrogen and store them at -80°C.
-
Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.
-
Add a cryoprotectant, such as glycerol (10-50% v/v), to the storage buffer to prevent aggregation during freezing.
-
Consider adding stabilizing excipients to your final storage buffer. A summary of common additives is provided in the table below.
-
Data Presentation: Optimizing Your Labeling Reaction
The tables below provide recommended starting conditions and concentrations for various components to help minimize aggregation.
Table 1: Recommended Reaction Conditions for Sulfhydryl-Reactive Biotinylation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with the risk of aggregation. |
| Buffer pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiols; minimizes reactivity with amines. |
| Buffer Composition | PBS, HEPES, MOPS | Use non-amine, non-thiol containing buffers to avoid competing reactions. |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A starting point for optimization. Lower ratios reduce the risk of over-labeling and aggregation. |
| Reaction Temperature | 4°C to Room Temp (25°C) | Lower temperatures may improve the stability of sensitive proteins. |
| Incubation Time | 1 - 2 hours at RT, or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein. |
| Organic Solvent (DMSO/DMF) | < 10% (v/v), ideally < 5% | Minimizes protein denaturation caused by the solvent used to dissolve the biotin reagent. |
Table 2: Common Buffer Additives (Excipients) to Prevent Aggregation
| Additive (Excipient) | Typical Starting Concentration | Mechanism of Action |
| Glycerol | 10 - 50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| L-Arginine / L-Glutamate | 50 - 250 mM | Suppresses aggregation by binding to charged and hydrophobic patches on the protein surface. |
| Sucrose | 5 - 10% (w/v) | A stabilizing osmolyte, though its effect can be protein-dependent and may promote aggregation under agitation. |
| TCEP | 10-20 fold molar excess over protein | A non-thiol reducing agent to break disulfide bonds without interfering with maleimide chemistry. |
| Non-denaturing Detergents (e.g., Polysorbate 80, Tween-20) | 0.01 - 0.1% (v/v) | Solubilizes hydrophobic regions and can prevent surface-induced aggregation. |
Experimental Protocols
Protocol 1: Sulfhydryl-Reactive Biotinylation using Maleimide-PEG11-Biotin
This protocol provides a general workflow for labeling a protein with available cysteine residues.
1. Materials:
-
Protein of interest (1-10 mg/mL in an appropriate buffer)
-
Maleimide-PEG11-Biotin
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2. Ensure it is free of amines (e.g., Tris) and thiols (e.g., DTT). Degas the buffer before use.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) if disulfide bond reduction is needed.
-
Quenching Solution: 1 M β-mercaptoethanol or Cysteine.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for buffer exchange.
2. Procedure:
-
Protein Preparation: Ensure your protein is in the Reaction Buffer. If it is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
(Optional) Reduction of Disulfide Bonds: If your protein's target cysteines are in disulfide bonds, add a 10- to 20-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. Note: TCEP does not need to be removed prior to adding the maleimide reagent.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the Maleimide-PEG11-Biotin in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
Labeling Reaction:
-
Calculate the volume of the 10 mM biotin stock needed to achieve the desired molar excess (e.g., 20-fold) over your protein.
-
While gently stirring the protein solution, add the calculated volume of the biotin reagent stock slowly and dropwise .
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction (Optional): To stop the reaction, add a quenching reagent (e.g., β-mercaptoethanol) to a final concentration of ~10-20 mM to react with any excess maleimide reagent.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching reagents using a desalting column or dialysis against your desired storage buffer.
-
Characterization: Determine the degree of labeling and assess the sample for aggregation using SEC and/or DLS.
Protocol 2: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)
This protocol outlines the steps for a basic DLS analysis to check for aggregation.
1. Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume DLS cuvette
-
Filtered (0.2 µm or smaller) sample of your labeled protein and unlabeled control.
-
Filtered (0.2 µm) buffer for baseline measurement.
2. Procedure:
-
Sample Preparation:
-
Adjust the concentration of your labeled and unlabeled protein samples to between 0.5 - 2.0 mg/mL.
-
Filter each sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove large, extraneous particles. This is a critical step.
-
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Blank Measurement: First, measure the filtered buffer to ensure the cuvette is clean and the buffer itself does not contain scattering particles.
-
Sample Measurement:
-
Place the cuvette containing your protein sample into the instrument.
-
Set the measurement parameters (e.g., temperature, number of acquisitions).
-
Allow the sample to equilibrate to the set temperature for several minutes before starting the measurement.
-
Initiate the data acquisition.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
Compare the labeled protein to the unlabeled control. Look for the appearance of larger species (e.g., peaks >100 nm) in the labeled sample.
-
Examine the Polydispersity Index (PDI) . A PDI value < 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.
-
Protocol 3: Quantifying Aggregates with Size-Exclusion Chromatography (SEC-HPLC)
This protocol provides a framework for quantifying the monomer and aggregate content.
1. Materials:
-
HPLC or UHPLC system with a UV detector (280 nm and 214 nm).
-
SEC column suitable for the molecular weight range of your protein and its potential aggregates (e.g., 300 Å pore size for mAbs).
-
Mobile Phase: A buffer that promotes protein stability and minimizes non-specific interactions with the column, typically a phosphate buffer (e.g., 150 mM sodium phosphate) with 150-300 mM NaCl, pH 6.8-7.0.
-
Filtered (0.22 µm) samples of labeled protein and unlabeled control.
2. Procedure:
-
System Preparation:
-
Degas the mobile phase thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard HPLC column) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Adjust the sample concentration to be within the linear range of the detector (typically 0.5 - 2.0 mg/mL).
-
Filter the sample through a 0.22 µm spin filter to remove any large particulates that could clog the column.
-
-
Injection and Run:
-
Inject a defined volume of your sample (e.g., 20 µL) onto the column.
-
Run the isocratic method for a sufficient time to allow all species, including the monomer, to elute. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to the high molecular weight (HMW) species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of HMW Peaks / Total Area of All Peaks) x 100
-
Compare the % aggregate of the labeled protein to the unlabeled control to determine the impact of the biotinylation process.
-
Visualizations
Caption: Experimental workflow for sulfhydryl-reactive biotinylation and analysis.
Caption: Troubleshooting flowchart for protein aggregation during biotinylation.
References
Technical Support Center: Thiol-Maleimide Conjugation with Biotin-PEG11-SH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-maleimide conjugation, specifically focusing on the use of Biotin-PEG11-SH.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during thiol-maleimide conjugation with this compound?
A1: The main side reactions include:
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed by water, rendering it inactive for conjugation. This reaction is accelerated at neutral to alkaline pH.[1][2][3] To minimize hydrolysis, it is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[3]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues in proteins, which competes with the desired thiol reaction.[2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to the transfer of the biotin-PEG11 moiety to other molecules.
-
Thiazine Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.
Q2: What is the optimal pH for thiol-maleimide conjugation?
A2: The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols over amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: How can I improve the stability of the final Biotin-PEG11-conjugate?
A3: To improve stability and prevent the retro-Michael reaction, you can induce hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether after conjugation. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0). Additionally, using "self-hydrolyzing" maleimides, which are designed for rapid hydrolysis after conjugation, can enhance stability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Biotin-PEG11-Maleimide | Prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Oxidation of Thiols | Ensure that the thiol groups on your molecule are reduced and available for reaction. Disulfide bonds must be reduced to free thiols before conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a broad pH range and typically does not need to be removed before conjugation. If using DTT, it must be removed prior to adding the maleimide reagent. |
| Incorrect pH | Maintain the reaction pH within the optimal range of 6.5-7.5 using a non-nucleophilic buffer such as phosphate or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris). |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of Biotin-PEG11-Maleimide to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this may need to be adjusted based on the specific reactants. For larger molecules, steric hindrance might necessitate a higher excess. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Primary Amines | Ensure the reaction pH is maintained below 7.5 to maintain chemoselectivity for thiols. |
| Thiazine Rearrangement (with N-terminal Cysteine) | To prevent this rearrangement, perform the conjugation at a more acidic pH (e.g., pH 5.5). Alternatively, acetylating the N-terminal amine can block this side reaction. |
| Retro-Michael Reaction Products | To minimize thiol exchange, purify the conjugate promptly after the reaction to remove excess unreacted maleimide and other reactive species. For long-term stability, consider post-conjugation hydrolysis of the succinimide ring. |
Quantitative Data Summary
The following tables provide a summary of available quantitative data on the stability of maleimide and thiosuccinimide derivatives.
Disclaimer: The following data is based on studies of various maleimide derivatives and may not be fully representative of Biotin-PEG11-Maleimide. The PEG11 linker may influence the reaction kinetics and stability. This data should be used as a general guide.
Table 1: Half-life of Maleimide Derivatives in Aqueous Buffer
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| N-alkyl maleimide | 7.4 | 37 | 27 hours |
| N-aryl maleimide | 7.4 | 37 | 1.5 hours |
| N-fluorophenyl maleimide | 7.4 | 37 | 0.7 hours |
Table 2: Stability of Maleimide-PEG Conjugate in the Presence of Glutathione
| Conjugate | Condition | Duration | Remaining Conjugate |
| Maleimide-PEG Adduct | 1 mM Glutathione, 37°C | 7 days | < 70% |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation with this compound
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your thiol-containing protein or peptide in a degassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
If disulfide bonds are present, reduce them by adding a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Preparation of Biotin-PEG11-Maleimide Solution:
-
Immediately before use, dissolve the Biotin-PEG11-Maleimide in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the Biotin-PEG11-Maleimide stock solution to the solution of the thiol-containing molecule to achieve the desired molar ratio (a 10- to 20-fold molar excess of the maleimide is a good starting point).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-fold molar excess over the initial maleimide concentration to quench any unreacted maleimide.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic methods to remove excess reagents and byproducts.
-
Protocol 2: Analysis of Conjugation Reaction by HPLC-MS
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is required. A C18 reversed-phase column is commonly used.
-
-
Sample Preparation:
-
At various time points during the conjugation reaction, take a small aliquot of the reaction mixture and quench it by adding a solution of 0.1% trifluoroacetic acid (TFA).
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for proteins) and by the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in a positive ion mode over an appropriate m/z range to detect the starting materials, the desired conjugate, and potential side products.
-
The expected mass of the conjugate will be the sum of the mass of the thiol-containing molecule and the mass of this compound minus the mass of the maleimide reactive group.
-
Side products such as the hydrolyzed maleimide, amine adducts, or thiazine rearrangement products will have distinct masses or chromatographic retention times that can be identified. For instance, the thiazine rearrangement product is an isomer of the desired conjugate and may be separated chromatographically, and it can produce unique fragment ions in MS/MS analysis.
-
Visualizations
Below are diagrams illustrating key chemical pathways and workflows relevant to thiol-maleimide conjugation.
References
improving the stability of Biotin-peg11-SH conjugates
Welcome to the technical support center for Biotin-PEG11-SH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these reagents and troubleshooting common issues encountered during their use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound conjugates?
The primary cause of instability is the thiol (-SH) group, which is susceptible to oxidation. This oxidation can lead to the formation of disulfide bonds (S-S), resulting in homodimers of the this compound molecule. This dimerization inactivates the thiol group, preventing its intended conjugation to other molecules, such as those containing a maleimide group.
Q2: How should I store this compound to maximize its stability?
For optimal stability, this compound should be stored as a solid under a dry, inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.[1][2][3][4][5] When preparing stock solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month, preferably under an inert gas.
Q3: Can the biotin moiety degrade during my experiments?
The biotin molecule itself is generally stable under moderately acidic to neutral pH conditions (pH 4-9). However, it can be less stable at a pH above 9. Additionally, exposure to UV light can lead to the degradation of biotin. Therefore, it is advisable to protect biotin-containing solutions from light and avoid strongly alkaline conditions.
Q4: What is the impact of pH on the stability and reactivity of the thiol group?
The reactivity of the thiol group is pH-dependent. For conjugation with maleimides, a pH range of 6.5-7.5 is optimal for a specific and efficient reaction, forming a stable thioether bond. At pH values below 6.5, the reaction rate slows down. At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis, and the thiol group is more prone to oxidation.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with this compound conjugates.
Issue 1: Low or No Conjugation Efficiency
Question: I am observing poor or no conjugation of my this compound to a maleimide-containing protein. What are the possible causes and how can I fix this?
Answer: Low conjugation efficiency is a common issue that can be traced back to several factors. Follow this guide to troubleshoot the problem.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: A logical workflow to diagnose and resolve low conjugation yields.
Potential Causes and Solutions:
-
Oxidation of the Thiol Group: The sulfhydryl group may have oxidized to form disulfide bridges.
-
Solution: Before conjugation, treat your this compound solution with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferable to DTT (dithiothreitol) as it does not contain a thiol group itself and thus won't compete in the subsequent maleimide reaction.
-
-
Hydrolysis of the Maleimide Group: If you are conjugating to a maleimide-functionalized molecule, the maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Prepare the maleimide-containing solution fresh before the experiment.
-
-
Incorrect Buffer Composition: Your reaction buffer may contain substances that interfere with the conjugation.
-
Solution: Avoid buffers containing primary amines (like Tris) or other thiol-containing compounds. Buffers such as PBS (phosphate-buffered saline) or HEPES are good choices.
-
-
Suboptimal Molar Ratio: The ratio of this compound to your target molecule may not be optimal.
-
Solution: A 10- to 20-fold molar excess of the this compound reagent is a common starting point for protein labeling. This may need to be optimized for your specific application.
-
Issue 2: Precipitate Formation During Reaction or Storage
Question: My this compound solution or conjugation reaction mixture has become cloudy or formed a precipitate. What should I do?
Answer: Precipitate formation can be due to several factors related to solubility and aggregation.
-
Low Solubility: this compound, especially at higher concentrations, may have limited solubility in aqueous buffers.
-
Solution: Prepare stock solutions in an organic solvent like DMSO or DMF before diluting into your aqueous reaction buffer. If precipitation occurs upon dilution, you may need to decrease the final concentration or add a small percentage of an organic co-solvent to the reaction mixture.
-
-
Protein Aggregation: If you are conjugating to a protein, the labeling process itself can sometimes induce aggregation.
-
Solution: The PEG linker on this compound is intended to increase the hydrophilicity of the conjugate and reduce aggregation. However, if aggregation is still an issue, consider optimizing the labeling ratio (a lower degree of labeling may be less disruptive to the protein's structure). Also, ensure your protein is in a buffer that is optimal for its stability.
-
Data on Stability
While specific quantitative data for this compound is not extensively published, the following table summarizes the expected stability based on the known properties of its components.
| Condition | Factor | Expected Stability | Recommendation |
| Storage (Solid) | Temperature | Stable for months at -20°C or below | Store at -20°C or -80°C under inert gas. |
| Storage (Solution) | Solvent | More stable in anhydrous organic solvents (DMSO, DMF) | Prepare fresh or store aliquots at -80°C for up to 6 months. |
| pH | More stable at slightly acidic to neutral pH (6.0-7.5) | Buffer solutions in this range. | |
| Oxygen | Prone to oxidation | Degas solutions and store under inert gas. | |
| Reaction Conditions | pH | Optimal reactivity at pH 6.5-7.5 | Maintain pH in this range for maleimide conjugation. |
| Temperature | Reaction proceeds at 4°C to room temperature | Longer incubation times may be needed at lower temperatures. | |
| Light | Biotin can be sensitive to UV light | Protect solutions from light. |
Experimental Protocols
Protocol 1: Quantification of Free Thiol Groups using Ellman's Test
This protocol allows you to determine the concentration of active, free thiol groups in your this compound solution, which is a key indicator of its stability and reactivity.
Materials:
-
Ellman's Reagent (DTNB - 5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
This compound sample
-
Cysteine or another standard thiol for generating a standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Prepare Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer to create a standard curve.
-
Sample Preparation: Dissolve your this compound in the Reaction Buffer to a known concentration.
-
Reaction:
-
In a cuvette or microplate well, add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer.
-
Add 250 µL of your this compound sample or a cysteine standard.
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Determine the concentration of free thiols in your this compound sample from the standard curve.
-
Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹), b is the path length in cm, and c is the molar concentration of the thiol.
-
Protocol 2: Assessing Biotin Activity with a HABA Assay
This protocol can be used to confirm that the biotin moiety of the conjugate is still capable of binding to avidin or streptavidin, which is a measure of its functional stability.
Materials:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution
-
Avidin or Streptavidin solution
-
PBS (Phosphate-Buffered Saline), pH 7.2
-
This compound conjugate sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Mix HABA and avidin in PBS. The HABA-avidin complex has a characteristic absorbance at 500 nm.
-
Initial Measurement: In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is your baseline reading.
-
Add Biotin Sample: Add a known amount of your this compound conjugate solution to the cuvette.
-
Final Measurement: Mix well and incubate for a few minutes. Measure the absorbance at 500 nm again.
-
Interpretation: Biotin has a higher affinity for avidin than HABA and will displace it, causing a decrease in absorbance at 500 nm. The magnitude of this decrease is proportional to the amount of active biotin in your sample. This can be quantified by comparing the change in absorbance to a standard curve generated with known concentrations of free biotin.
Degradation Pathways
The primary degradation pathways for this compound involve the thiol group and potentially the amide linkage under harsh conditions.
Degradation Pathways of this compound
Caption: Key degradation routes for this compound under various conditions.
References
Technical Support Center: Post-Reaction Purification of Biotin-peg11-SH Labeled Molecules
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess Biotin-peg11-SH after a labeling reaction.
Troubleshooting Guide
Issue 1: Low Recovery of Labeled Protein After Purification
Question: I am losing a significant amount of my protein after trying to remove the excess this compound. What could be the cause and how can I improve my recovery?
Answer: Low protein recovery is a common issue that can stem from several factors, from the labeling reaction itself to the purification method chosen. Here are the primary causes and solutions:
-
Over-labeling of the Protein: Attaching too many biotin molecules can lead to protein aggregation and precipitation, making it insoluble.[1]
-
Non-specific Binding to Purification Media: Proteins can sometimes stick to the surfaces of desalting columns, filter membranes, or dialysis tubing, especially at low concentrations.[1][4]
-
Solution:
-
Increase Protein Concentration: Concentrating your sample before purification can improve recovery rates.
-
Add a Carrier Protein: For very dilute or precious samples, adding a carrier protein like BSA (Bovine Serum Albumin) can help prevent the target protein from binding to surfaces. Ensure the carrier protein will not interfere with downstream applications.
-
Choose Appropriate Devices: Use low-protein-binding spin filters or dialysis membranes.
-
-
-
Improper Use of Desalting Columns: Incorrect sample volume or centrifugation speed can lead to significant sample loss.
-
Solution: Always adhere to the manufacturer's protocol for the specific desalting column you are using. Ensure your sample volume is within the recommended range for the column size. A column bed volume that is 4 to 20 times larger than the sample volume is generally recommended.
-
Issue 2: Incomplete Removal of Excess this compound
Question: My downstream assays indicate that there is still free biotin in my sample after purification. How can I achieve more complete removal?
Answer: Residual biotin can interfere with assays that use streptavidin-biotin binding by occupying the binding sites. Here’s how to address incomplete removal:
-
Method Efficiency: Some methods are inherently more thorough than others. A single pass through a desalting column might not be sufficient.
-
Solution:
-
Sequential Desalting: Perform the desalting step twice if you suspect residual biotin.
-
Dialysis: For the most complete removal, dialysis is an excellent option, though it is more time-consuming. Ensure you use a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your protein but large enough to allow the this compound (MW ≈ 700-800 Da) to pass through freely.
-
Combined Methods: Use a desalting column for a quick initial cleanup followed by dialysis for complete removal.
-
-
-
Quenching the Reaction: Unreacted biotin reagent can continue to react if not properly quenched.
-
Solution: Before purification, quench the reaction by adding a small molecule with a free amine, such as Tris or glycine, to a final concentration of about 100 mM. This will react with any remaining active groups on the biotin reagent.
-
Issue 3: Choosing the Right Purification Method
Question: There are several methods available to remove excess this compound. How do I decide which one is best for my experiment?
Answer: The optimal method depends on your sample volume, protein concentration, required purity, and time constraints.
Comparison of Purification Methods
| Method | Typical Protein Recovery | Processing Time | Key Advantages | Key Disadvantages |
| Size Exclusion / Desalting Columns | 70% - >95% | < 15 minutes | Fast, easy to use, wide range of formats available. | Can dilute the sample, recovery is dependent on protein concentration and sample volume. |
| Dialysis | >90% (can be higher) | 4 hours - Overnight | Thorough removal of small molecules, gentle on proteins, suitable for large volumes. | Time-consuming, requires large buffer volumes, risk of sample loss during handling. |
| Spin Ultrafiltration | 80% - 95% | 15 - 30 minutes | Concentrates the sample while purifying, relatively fast. | Potential for protein to bind to the membrane, risk of aggregation at high concentrations. |
| Thiol Scavenger Resins | Variable (dependent on product) | 4 - 16 hours | Specific for removing thiol-containing molecules. | May react with the protein of interest if it contains accessible cysteines, can be slow. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This protocol is suitable for rapid cleanup of small sample volumes.
-
Column Selection: Choose a spin desalting column with a Molecular Weight Cut-Off (MWCO) appropriate for your protein (e.g., 7K MWCO for proteins >20 kDa). Select a column size that is appropriate for your sample volume.
-
Column Equilibration: a. Remove the column's bottom cap and place it into a collection tube. b. Centrifuge the column to remove the storage buffer as per the manufacturer's instructions (e.g., 1,000 x g for 1-2 minutes). c. Add your equilibration buffer (the buffer you want your protein to be in post-purification) to the column. Use the volume recommended by the manufacturer. d. Centrifuge again and discard the flow-through. Repeat this equilibration step 2-3 times to ensure complete buffer exchange.
-
Sample Application: a. Place the equilibrated column into a new, clean collection tube. b. Slowly apply your reaction mixture to the center of the resin bed.
-
Elution: a. Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes). b. The purified, biotinylated protein will be in the collection tube. The excess this compound remains in the column resin.
-
Storage: Store your purified protein under appropriate conditions.
Protocol 2: Removal of Excess this compound using Dialysis
This method is ideal for thorough removal of the reagent, especially for larger sample volumes.
-
Dialysis Device Preparation: a. Select a dialysis device (e.g., cassette, tubing) with an appropriate MWCO (e.g., 3.5K or 5K) that is well below the molecular weight of your protein. b. Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: a. Load your reaction mixture into the dialysis device, ensuring no air bubbles are trapped.
-
Dialysis: a. Place the dialysis device in a beaker containing a large volume of the desired buffer (at least 200 times the sample volume). b. Stir the buffer gently on a magnetic stir plate at 4°C. c. Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal. d. Change the buffer at least twice during the dialysis period to maintain a high concentration gradient.
-
Sample Recovery: a. Carefully remove the sample from the dialysis device. b. The purified protein is now ready for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound is a biotinylation reagent. It contains a biotin group for strong binding to streptavidin, a polyethylene glycol (PEG) spacer arm (11 ethylene glycol units) to increase solubility and reduce steric hindrance, and a terminal sulfhydryl (-SH) group. The thiol group can react with maleimide-activated molecules or be used to bind to surfaces like gold.
Q2: Why is it crucial to remove excess this compound? A2: Excess, unreacted biotin reagent can compete with your biotinylated protein for binding sites on streptavidin-coated surfaces or beads, leading to reduced signal and inaccurate results in downstream applications like pull-down assays, ELISAs, or imaging.
Q3: Can I use a thiol scavenger resin to remove excess this compound? A3: Yes, this is a potential method. Thiol scavenger resins are designed to covalently bind to molecules containing free sulfhydryl groups. This would be particularly useful if your protein of interest does not have exposed, reactive cysteine residues that could also bind to the resin. A general procedure would involve incubating your reaction mixture with the resin, followed by filtration to remove the resin-bound biotin.
Q4: My protein has a molecular weight close to the MWCO of the desalting column. What should I do? A4: If your protein's molecular weight is close to the exclusion limit of the resin, you risk losing some of your protein during desalting. In this case, dialysis is a safer and more effective option. Choose a dialysis membrane with an MWCO that is at least half, and preferably one-third, the molecular weight of your protein.
Q5: How can I confirm that the excess biotin has been removed? A5: You can use a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify the amount of biotin in your sample. This assay relies on the displacement of the HABA dye from avidin by biotin, which causes a measurable change in absorbance. By comparing the biotin concentration before and after purification, you can determine the efficiency of removal.
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for low protein recovery.
References
Technical Support Center: Biotin-PEG11-SH Conjugation
Welcome to the technical support center for Biotin-PEG11-SH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugations. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound conjugation reaction?
The optimal pH range for the reaction between a thiol (SH) group and a maleimide group, which is the reactive moiety in most Biotin-PEG-SH reagents that target cysteines, is between 6.5 and 7.5 [1][2]. Within this range, the reaction is highly chemoselective for thiols[1].
Q2: Why is the pH so critical for this reaction?
The pH directly influences the two key reactants:
-
The Thiol Group: The reactive species is the thiolate anion (RS-), which is a potent nucleophile. As the pH increases, more of the thiol group is deprotonated to the thiolate anion, which can increase the reaction rate. However, at pH values below 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate form[2].
-
The Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5[1]. This hydrolysis opens the ring, rendering the maleimide unreactive towards thiols. Additionally, at pH above 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation. At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.
Q3: What happens if I perform the conjugation outside the optimal pH range?
-
Below pH 6.5: The reaction will be significantly slower due to the lower concentration of the reactive thiolate anion.
-
Above pH 7.5: You will likely observe reduced conjugation efficiency due to the hydrolysis of the maleimide group. Furthermore, you may see an increase in non-specific conjugation due to the reaction of the maleimide with primary amines.
Q4: Can I store my Biotin-PEG11-Maleimide reagent in an aqueous buffer?
It is not recommended to store maleimide-containing reagents in aqueous solutions for extended periods due to the risk of hydrolysis, which increases with pH. For storage, it is best to keep the reagent in a dry, water-miscible solvent such as DMSO or DMF. Aqueous solutions of the reagent should be made immediately before use.
Troubleshooting Guide
Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer is between 6.5 and 7.5. Buffers such as phosphate-buffered saline (PBS), HEPES, or Tris are suitable as long as they are within this pH range and do not contain thiols. |
| Maleimide Hydrolysis | Prepare fresh solutions of your Biotin-PEG11-Maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers. |
| Oxidation of Thiols | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. If your protein or peptide has disulfide bonds, they must be reduced prior to conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before conjugation as it contains a thiol group that will compete with your target molecule. To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Incorrect Stoichiometry | The molar ratio of the maleimide reagent to the thiol-containing molecule is crucial. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling to drive the reaction to completion. This may need to be optimized for your specific application. |
| Insufficient Incubation Time | While the reaction can be rapid with small molecules, it may be slower for larger proteins. It is advisable to perform a time-course experiment to determine the optimal reaction time for your system. Incubating for 2 hours at room temperature or overnight at 4°C is a good starting point. |
Non-Specific Conjugation
| Potential Cause | Troubleshooting Steps |
| High pH | Ensure the reaction pH does not exceed 7.5. Above this pH, the maleimide group can react with primary amines, such as those on lysine residues. |
| Contaminants in Antibody/Protein Preparation | If your protein solution contains other amine-containing molecules (e.g., from Tris or glycine buffers) or other sources of thiols, it can lead to non-specific reactions or quenching of your reagent. Ensure your protein is in a suitable, amine-free and thiol-free buffer before starting the conjugation. |
Quantitative Data Summary
While precise conjugation efficiency can vary depending on the specific molecules and reaction conditions, the following table summarizes the general effect of pH on the key aspects of the this compound (via maleimide) conjugation reaction.
| pH Range | Thiol Reactivity | Maleimide Stability & Specificity | Expected Outcome |
| < 6.5 | Low (thiol is mostly protonated) | High stability, high specificity | Very slow reaction rate, low yield |
| 6.5 - 7.5 | Optimal (balance of thiol and thiolate) | Good stability and high specificity for thiols | Efficient and specific conjugation |
| > 7.5 | High (thiol is mostly deprotonated) | Decreased stability (hydrolysis), decreased specificity (reaction with amines) | Lower yield of desired conjugate, potential for non-specific labeling |
Detailed Experimental Protocol: Biotinylation of a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of Biotin-PEG11-Maleimide to a protein with available sulfhydryl groups.
Materials:
-
Thiol-containing protein
-
Biotin-PEG11-Maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (degassed)
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein's thiols are in the form of disulfide bonds, reduction is necessary. Add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed prior to the addition of the maleimide reagent. If DTT is used, it must be removed by a desalting column before proceeding.
-
-
Biotin-PEG11-Maleimide Stock Solution Preparation:
-
Allow the vial of Biotin-PEG11-Maleimide to come to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Biotin-PEG11-Maleimide stock solution to the protein solution.
-
Gently mix and incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol such as 2-mercaptoethanol or L-cysteine to a final concentration that is in excess of the starting amount of the maleimide reagent. This will react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted Biotin-PEG11-Maleimide and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical relationship of pH effects on the conjugation reaction.
References
Biotin-peg11-SH storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Biotin-peg11-SH, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored at -20°C for long-term storage.[1] Some suppliers also recommend storage at -80°C for extended periods.[2] It is crucial to protect the compound from moisture and air.[3] Storing the vial with a desiccant is recommended.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in a variety of solvents. For creating stock solutions, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly recommended.[4] It is also soluble in water, aqueous buffers, and chloroform. When using DMSO, it is advisable to use a fresh, unopened bottle to avoid any absorbed moisture which can affect the compound's stability.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is best practice to prepare stock solutions fresh for each experiment. If you need to store a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or at -80°C for up to six months, preferably under an inert gas like nitrogen or argon.
Q4: Is this compound sensitive to light?
A4: While specific light sensitivity data for this compound is not always provided, it is a general good laboratory practice to protect all reagents, especially those with reactive functional groups, from prolonged exposure to light. Storing in an amber vial or a dark container is recommended.
Q5: What is the appearance of this compound?
A5: this compound is typically a white to off-white solid. Depending on the molecular weight of the PEG chain, it may also appear as a waxy or semi-solid material.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature (Solid) | -20°C or -80°C | Protect from moisture and air. |
| Stock Solution Storage (-20°C) | Up to 1 month | In anhydrous solvent (e.g., DMSO), under inert gas. |
| Stock Solution Storage (-80°C) | Up to 6 months | In anhydrous solvent (e.g., DMSO), under inert gas. |
| Common Solvents | DMSO, DMF, Water, Chloroform | Use anhydrous solvents for stock solutions to prevent hydrolysis. |
| Solubility in DMSO | ≥ 100 mg/mL | Use newly opened DMSO to avoid moisture. |
Experimental Protocols
General Protocol for Protein Labeling with a Maleimide-Functionalized Molecule using this compound
This protocol provides a general workflow for conjugating this compound to a maleimide-activated molecule, which can then be used to label a protein.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., a fluorescent dye)
-
Protein with available thiol groups (or protein to be thiolated)
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in degassed PBS buffer at a concentration of 1-10 mg/mL. The buffer should be free of any thiol-containing compounds.
-
(Optional) Reduce Disulfide Bonds: If your protein's thiol groups are oxidized (forming disulfide bonds), they will not react with the maleimide. To reduce them, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Maleimide-Molecule Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide-molecule solution to your protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove the unreacted this compound and maleimide-molecule by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
Troubleshooting Guide
Q1: Why is my labeling efficiency low?
A1: Low labeling efficiency can be due to several factors:
-
Oxidized Thiol Groups: The thiol (-SH) group of this compound can oxidize to form disulfide bonds, rendering it unreactive towards maleimides. Ensure the reagent is stored properly under inert gas and consider using a fresh vial.
-
Hydrolyzed Maleimide: The maleimide group on your target molecule is susceptible to hydrolysis, especially at pH values above 7.5. Prepare the maleimide solution fresh and perform the conjugation at a pH between 6.5 and 7.5.
-
Insufficient Molar Excess: A 10-20 fold molar excess of the labeling reagent over the protein is a good starting point, but this may need to be optimized for your specific protein and reaction conditions.
-
Presence of Competing Thiols: Ensure that your buffers do not contain any thiol-containing compounds (e.g., DTT, beta-mercaptoethanol) that would compete with your protein for the labeling reagent.
Q2: I'm observing non-specific binding in my downstream applications. What can I do?
A2: Non-specific binding can be a common issue in biotin-streptavidin based assays.
-
Insufficient Blocking: Ensure you are using an appropriate blocking agent (e.g., BSA, casein) in your buffers to prevent non-specific interactions.
-
Excess Biotinylation: Over-labeling your protein can lead to aggregation and increased non-specific binding. Try reducing the molar excess of the biotinylation reagent during the conjugation reaction.
-
Pre-clearing Lysates: If you are working with cell lysates, consider pre-clearing the lysate with streptavidin beads before adding your biotinylated protein to remove endogenously biotinylated molecules.
-
Stringent Washes: Increase the number and stringency of your wash steps to remove weakly bound, non-specific proteins.
Q3: My biotinylated protein has precipitated out of solution. How can I prevent this?
A3: Precipitation of the labeled protein can occur due to:
-
Over-labeling: Excessive biotinylation can alter the protein's solubility. Reduce the molar ratio of the biotinylation reagent to the protein.
-
Hydrophobicity of the Label: While the PEG linker in this compound enhances water solubility, the molecule it is conjugated to might be hydrophobic. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is not too high.
-
Buffer Conditions: Ensure the pH and ionic strength of your storage buffer are optimal for your protein's stability.
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Technical Support Center: Purification of Biotin-PEG11-SH Labeled Proteins
Welcome to our technical support center for the purification of proteins labeled with Biotin-PEG11-SH. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG11 spacer arm in the this compound reagent?
The polyethylene glycol (PEG) spacer arm in this compound serves several important functions. Its hydrophilic nature helps to increase the water solubility of the biotinylated protein, which can reduce aggregation.[1] The length and flexibility of the PEG spacer also minimize steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin resins during affinity purification.[1]
Q2: Which functional group on the protein does the "SH" group of this compound react with?
The thiol (-SH) group on the this compound reagent is designed to react with a protein that has been activated with a maleimide group. Conversely, if the protein has a free sulfhydryl group (from a cysteine residue), a maleimide-activated version of the biotin-PEG reagent would be used. The maleimide group specifically and efficiently reacts with free sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond.[2]
Q3: What are the most common methods for purifying my this compound labeled protein?
The two most prevalent and effective methods for purifying biotinylated proteins are:
-
Affinity Chromatography: This is the most specific method, utilizing the high-affinity interaction between biotin and immobilized avidin or streptavidin on a resin.[1][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size. It is particularly useful for removing excess, low-molecular-weight this compound reagent from the much larger labeled protein. Dialysis is another size-based separation technique that can be used to remove small, unreacted molecules.
Q4: How can I remove unreacted this compound reagent after the labeling reaction?
Removing excess biotinylation reagent is crucial to prevent competition for binding sites on the affinity resin and to avoid inaccurate quantification. Common methods include:
-
Size Exclusion Chromatography (SEC): Also known as desalting or gel filtration, this is a rapid and effective method. The larger, labeled protein will elute first, while the smaller, unreacted biotin reagent is retained longer in the column.
-
Dialysis: This is a simple and effective method for removing small molecules from a solution of larger proteins by using a semi-permeable membrane.
-
Ultrafiltration: This method uses centrifugal filter units with a specific molecular weight cutoff (MWCO) to retain the larger protein while allowing the smaller, unreacted biotin to pass through.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no biotinylation of the target protein. | 1. Inefficient Labeling Reaction: Sub-optimal pH, presence of primary amines (e.g., Tris buffer) or reducing agents in the buffer, or poor quality of the biotinylation reagent. | 1. Ensure the reaction buffer pH is between 7 and 9. Use an amine-free and reducing agent-free buffer like PBS or HEPES. Prepare the biotinylation reagent solution fresh before each use. |
| 2. Protein Concentration is Too Low: Efficient labeling often requires a protein concentration of >1 mg/mL. | 2. Concentrate your protein sample before the labeling reaction using a spin concentrator. | |
| 3. Insufficient Molar Excess of Biotin Reagent: The ratio of biotin reagent to protein may be too low. | 3. Optimize the molar ratio of the biotinylation reagent. A 10-20 fold molar excess is a common starting point, but this may need to be adjusted based on the protein. | |
| Poor recovery of the biotinylated protein from the affinity column. | 1. Harsh Elution Conditions: The strong interaction between biotin and streptavidin often requires harsh, denaturing conditions for elution, which can damage the protein. | 1. Consider using a modified avidin resin with a lower binding affinity that allows for elution under milder conditions. Alternatively, use a competitive elution method with free biotin, although this is less common with standard streptavidin resins due to the very strong interaction. |
| 2. Protein Precipitation on the Column: The protein may have precipitated due to buffer incompatibility or changes in protein properties after biotinylation. | 2. Ensure the elution buffer is compatible with your protein's stability. Consider adding solubilizing agents if necessary. | |
| High background of non-specific proteins in the eluate. | 1. Insufficient Washing: Non-specifically bound proteins may not have been adequately washed away. | 1. Increase the number and/or stringency of the wash steps before elution. Adding a mild detergent to the wash buffer can sometimes help reduce non-specific binding. |
| 2. Hydrophobic or Ionic Interactions: The protein or the PEG linker may be interacting non-specifically with the column matrix. | 2. Adjust the salt concentration or pH of the wash buffer to disrupt these interactions. Adding a non-ionic detergent can also mitigate hydrophobic interactions. | |
| Excess free biotin is interfering with downstream applications. | 1. Incomplete Removal of Unreacted Reagent: The purification method used may not have been sufficient to remove all the free biotin. | 1. Perform a second purification step, such as size exclusion chromatography or dialysis, after the initial purification to ensure complete removal of free biotin. |
Experimental Protocols
Protocol 1: Thiol-Reactive Biotinylation of a Protein
This protocol assumes your protein of interest has available free sulfhydryl groups (cysteines) and you are using a maleimide-activated Biotin-PEG11 reagent.
-
Protein Preparation:
-
Dissolve or buffer-exchange your protein into an amine-free and sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
The protein concentration should ideally be between 1-10 mg/mL.
-
If your protein has disulfide bonds that need to be reduced to expose sulfhydryls, incubate with a 10-fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
-
Biotinylation Reagent Preparation:
-
Allow the maleimide-activated Biotin-PEG11 reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) of the reagent in an anhydrous solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage as the maleimide group can hydrolyze.
-
-
Labeling Reaction:
-
Add the biotinylation reagent stock solution to your protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, you can add a low molecular weight thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of 20-50 mM. This will react with any excess maleimide reagent.
-
Protocol 2: Purification of Biotinylated Protein using Size Exclusion Chromatography (SEC)
This protocol is for the removal of excess, unreacted this compound reagent.
-
Column Equilibration:
-
Choose a size exclusion chromatography column with a fractionation range appropriate for your protein's molecular weight.
-
Equilibrate the column with a suitable buffer, typically the same buffer your protein will be used in for downstream applications (e.g., PBS).
-
-
Sample Loading:
-
Apply the quenched biotinylation reaction mixture to the top of the equilibrated column. The sample volume should not exceed the recommended volume for the column to ensure good resolution.
-
-
Elution and Fraction Collection:
-
Begin flowing the equilibration buffer through the column.
-
Collect fractions as the sample elutes. The larger, biotinylated protein will be in the initial fractions, while the smaller, unreacted biotin reagent will elute in later fractions.
-
-
Monitoring Elution:
-
Monitor the protein content of the collected fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing your purified, labeled protein.
-
Diagrams
Caption: Experimental workflow for labeling and purifying this compound proteins.
Caption: Troubleshooting logic for purifying this compound labeled proteins.
References
Validation & Comparative
A Researcher's Guide to Quantifying Protein Biotinylation: HABA Assay vs. Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation and related disciplines, the accurate quantification of protein biotinylation is a critical step to ensure the quality, consistency, and efficacy of their biotin-labeled reagents. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has long been a widely used method for this purpose. However, a range of alternative techniques have emerged, each offering distinct advantages in terms of sensitivity, speed, and accuracy. This guide provides an objective comparison of the HABA assay with its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Principles of Biotin Quantification Assays
The quantification of biotin incorporated onto a protein relies on various detection principles. The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin. Biotin has a much higher affinity for avidin than HABA, and this displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[1][2]
Alternative methods leverage fluorescence, specific chemical reactions, or mass analysis. Fluorescence-based assays often employ a fluorescently labeled avidin and a quencher. When biotin displaces the quencher, a fluorescent signal is produced. The Quant*Tag™ Biotin Kit utilizes a chemical reaction that generates a colored product upon interaction with biotin. Mass spectrometry, a highly sensitive and accurate technique, directly measures the mass shift of the protein or its constituent peptides upon biotinylation.
Comparative Analysis of Biotin Quantification Methods
To facilitate an informed decision, the following table summarizes the key performance characteristics of the HABA assay and its main alternatives.
| Feature | HABA Assay | Fluorescence-Based Assays | Quant*Tag™ Biotin Kit | Mass Spectrometry |
| Principle | Colorimetric (dye displacement) | Fluorometric (quencher displacement) | Colorimetric (chemical reaction) | Mass-to-charge ratio analysis |
| Sensitivity | Micromolar range (µM)[1][3] | Picomolar to nanomolar range (pM-nM)[4] | Nanomolar range (nmol) | High (detects small mass shifts) |
| Dynamic Range | Narrow (typically 2-16 µM) | Wide (e.g., 4-80 pmol) | Wide (e.g., <1 to 10 nmol) | Wide, dependent on instrument |
| Assay Time | ~30 minutes | ~15-30 minutes | ~30 minutes | Variable (instrument and sample dependent) |
| Sample Requirement | Higher (µg to mg) | Lower (ng to µg) | Lower (µg) | Low (µg) |
| Throughput | Moderate (cuvette or 96-well plate) | High (96-well plate format) | Moderate (cuvette or 96-well plate) | Low to moderate |
| Interferences | Compounds absorbing at 500 nm | Fluorescent compounds, albumin | Reducing agents, some buffers | Complex mixtures can interfere |
| Accuracy | Can be affected by steric hindrance | Less affected by steric hindrance | Not affected by steric hindrance | High, provides direct measurement |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the HABA assay and its alternatives.
References
A Comparative Guide to the Mass Spectrometry Analysis of Biotin-PEG11-SH Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-PEG11-SH as a reagent for labeling peptides for mass spectrometry analysis, relative to other common biotinylation reagents. We will delve into the performance characteristics, experimental protocols, and data interpretation particular to this sulfhydryl-reactive reagent, supported by established mass spectrometry principles.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts the outcome of mass spectrometry-based proteomics experiments. Key considerations include the target functional group, the properties of the spacer arm, and the overall effect on peptide ionization and fragmentation. This compound is a maleimide-activated reagent that specifically targets sulfhydryl groups on cysteine residues. This specificity is a key differentiator from more common amine-reactive reagents like NHS-biotin.
Below is a table summarizing the key performance characteristics of this compound compared to two other widely used classes of biotinylation reagents: a standard NHS-ester and a cleavable NHS-ester.
| Feature | This compound | NHS-Biotin | NHS-SS-Biotin (Cleavable) |
| Target Residue | Cysteine (via sulfhydryl group) | Lysine (via primary amine), N-terminus | Lysine (via primary amine), N-terminus |
| Specificity | High for sulfhydryls at pH 6.5-7.5 | Broader reactivity with primary amines | Broader reactivity with primary amines |
| Spacer Arm | PEG11 (long, hydrophilic) | Short alkyl chain | Longer chain with disulfide bridge |
| Solubility | High in aqueous solutions | Lower in aqueous solutions, often requires organic solvent | Generally water-soluble |
| Enrichment | Efficient for cysteine-containing peptides[1] | Standard for amine-containing peptides | Allows for release from streptavidin under reducing conditions[2] |
| Effect on MS/MS | Stable thioether bond, PEG chain may influence fragmentation | Stable amide bond, well-characterized fragmentation | Disulfide bond can be cleaved, simplifying spectra |
| Potential Issues | Requires free sulfhydryl groups (reduction of disulfides may be necessary) | Can modify biologically relevant lysines, potentially affecting protein function and tryptic digestion[3] | Cleavage step adds complexity to the workflow |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in mass spectrometry. Below are protocols for the use of this compound and a comparison with a standard amine-reactive biotinylation workflow.
Protocol 1: Labeling of Peptides with this compound
This protocol is adapted from the manufacturer's instructions for EZ-Link™ Maleimide-PEG11-Biotin and is intended for the labeling of purified peptides containing cysteine residues.[4]
Materials:
-
Peptide containing at least one cysteine residue
-
Maleimide-PEG11-Biotin
-
Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if disulfides are present
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the peptide in a sulfhydryl-free buffer at a concentration of 1-5 mg/mL. If the peptide contains disulfide bonds that need to be labeled, reduce them with a suitable reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG11-Biotin in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG11-Biotin stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted Maleimide-PEG11-Biotin using a desalting spin column or dialysis against an appropriate buffer for mass spectrometry (e.g., 50 mM ammonium bicarbonate).
Protocol 2: General Protocol for NHS-Biotin Labeling of Peptides
This protocol provides a general workflow for labeling peptides with an amine-reactive NHS-biotin reagent.
Materials:
-
Peptide solution
-
NHS-Biotin
-
Amine-free buffer, pH 7.2-8.5 (e.g., PBS or HEPES)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris-HCl)
-
Desalting column
Procedure:
-
Peptide Preparation: Ensure the peptide is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the peptide solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to stop the reaction.
-
Removal of Excess Reagent: Remove unreacted NHS-Biotin using a desalting spin column or dialysis.
Mass Spectrometry Analysis and Data Interpretation
The structure of the biotinylation reagent influences the behavior of the labeled peptide in the mass spectrometer.
LC-MS Analysis
Peptides labeled with this compound are expected to be more hydrophilic than those labeled with standard NHS-biotin due to the long PEG chain. This can lead to earlier elution from reversed-phase chromatography columns. The increased hydrophilicity can also help to prevent aggregation of labeled peptides.
MS/MS Fragmentation
The fragmentation of biotinylated peptides in tandem mass spectrometry (MS/MS) is key to identifying the site of modification. For biotinylated peptides, characteristic "signature" fragment ions are often observed.[5]
-
Biotin Signature Ions: Upon collision-induced dissociation (CID), biotinylated peptides often produce fragment ions corresponding to the biotin moiety itself or the biotinylated amino acid. For lysine-biotinylated peptides, signature ions at m/z 227.085 (dehydrobiotin) and 310.158 (immonium ion of biotinylated lysine minus ammonia) are commonly observed. While the specific signature ions for a cysteine residue modified with this compound have not been explicitly documented in the literature, similar fragmentation of the biotin group itself is expected. The stable thioether bond formed by the maleimide reaction is unlikely to fragment under typical CID conditions.
-
Influence of the PEG Linker: The PEG11 linker in this compound will add a significant mass to the peptide. During MS/MS, fragmentation along the PEG chain can occur, potentially leading to a series of neutral losses. This can complicate the spectrum but also provides an additional marker for the presence of the modification.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the mass spectrometry analysis of this compound conjugated peptides.
Caption: Experimental workflow for this compound peptide analysis.
Logical Relationships in Reagent Selection
The choice of biotinylation reagent is dictated by the experimental goals and the nature of the sample.
Caption: Logic for selecting a biotinylation reagent.
Conclusion
This compound offers a highly specific method for labeling cysteine residues in peptides for mass spectrometry analysis. Its long, hydrophilic PEG spacer can improve the solubility of labeled peptides and reduce steric hindrance in affinity purification. While direct, quantitative comparisons with other biotinylation reagents are not extensively available in the literature, its properties suggest it is a valuable tool for targeted proteomics studies focusing on cysteine-containing peptides. The provided protocols and data interpretation considerations should serve as a useful guide for researchers employing this reagent in their mass spectrometry workflows.
References
- 1. Double alkylation with maleimide-PEG-biotin: An enrichment method for cysteine redox states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-PEG11-Maleimide vs. Iodoacetyl-Biotin for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals, the precise and stable conjugation of biotin to proteins and other biomolecules is a critical technique for a myriad of applications, from affinity purification to sophisticated cellular imaging and drug targeting. When it comes to targeting cysteine residues, with their highly reactive sulfhydryl (-SH) groups, two classes of reagents have become workhorses in the bioconjugation toolkit: maleimide- and iodoacetyl-activated biotins. This guide provides a comprehensive comparison of Biotin-PEG11-Maleimide and iodoacetyl-biotin, supported by experimental data, to facilitate the selection of the optimal reagent for your specific research needs.
At the heart of the decision between these two reagents lies a fundamental difference in their reaction chemistry, which in turn dictates their performance in terms of specificity, reaction conditions, and the stability of the final biotinylated product.
Core Reaction Mechanisms: A Tale of Two Chemistries
The distinct reactivity of maleimide and iodoacetyl groups toward thiols forms the basis of their utility in bioconjugation.
Biotin-PEG11-Maleimide: This reagent reacts with sulfhydryl groups via a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon atoms of the double bond within the maleimide ring. This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions, forming a stable thioether bond.[1][2]
Iodoacetyl-Biotin: Iodoacetyl reagents react with thiols through a nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether linkage.[1][3] This reaction is most efficient at a slightly alkaline pH.[1]
Quantitative Performance Comparison
The choice between Biotin-PEG11-Maleimide and iodoacetyl-biotin often hinges on the specific requirements of the experiment, including the desired specificity, reaction speed, and the stability of the final conjugate. The following table summarizes the key performance characteristics of each chemistry.
| Feature | Biotin-PEG11-Maleimide | Iodoacetyl-Biotin |
| Reactive Group | Maleimide | Iodoacetyl |
| Reaction Type | Michael Addition | Nucleophilic Substitution (SN2) |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 6.5 - 7.5 | 7.5 - 8.5 |
| Reaction Rate | Very High | High |
| Bond Formed | Thioether (Thiosuccinimide adduct) | Stable Thioether |
| Conjugate Stability | Susceptible to hydrolysis and retro-Michael addition (thiol exchange) | Highly Stable, Irreversible |
| Potential Off-Target Reactions | Primary amines at pH > 7.5 | Histidine, Lysine, Tyrosine at higher pH |
| Key Advantages | High specificity at neutral pH, rapid reaction kinetics, PEG linker enhances solubility and reduces aggregation. | Forms a highly stable, irreversible bond. |
| Key Disadvantages | The resulting thioether bond can be reversible in the presence of other thiols. | Slower reaction rate compared to maleimides, potential for off-target reactions at non-optimal pH. |
The Significance of the PEG11 Spacer
The polyethylene glycol (PEG) spacer arm in Biotin-PEG11-Maleimide offers several distinct advantages. The PEG linker is hydrophilic, which imparts greater water solubility to the biotinylated molecule. This is particularly beneficial when working with proteins that are prone to aggregation. Furthermore, the long, flexible spacer arm helps to minimize steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are generalized protocols for labeling proteins with maleimide and iodoacetyl reagents. Note that molar ratios and incubation times should be optimized for each specific protein and application.
Protocol 1: Biotinylation of a Cysteine-Containing Protein with Biotin-PEG11-Maleimide
Materials:
-
Protein with accessible cysteine residues
-
Biotin-PEG11-Maleimide
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2, degassed)
-
Quenching Solution (e.g., 1 M 2-mercaptoethanol or DTT)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent prior to biotinylation.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Biotin-PEG11-Maleimide in a suitable organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Biotin-PEG11-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching solution to a final concentration that is in 10-fold molar excess over the maleimide reagent and incubate for 15 minutes at room temperature to consume any unreacted maleimide.
-
Purification: Purify the biotinylated protein using a desalting column to remove excess biotinylation reagent and quenching agent.
Protocol 2: Biotinylation of a Cysteine-Containing Protein with Iodoacetyl-Biotin
Materials:
-
Protein with accessible cysteine residues
-
Iodoacetyl-Biotin
-
Reaction Buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.3)
-
Quenching Solution (e.g., 1 M 2-mercaptoethanol or cysteine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of thiols. If necessary, reduce disulfide bonds and remove the reducing agent.
-
Reagent Preparation: Immediately before use, dissolve the Iodoacetyl-Biotin in an organic solvent such as DMF or DMSO to prepare a stock solution.
-
Labeling Reaction: Add a 2- to 5-fold molar excess of the Iodoacetyl-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 90 minutes in the dark.
-
Quenching: Add a small molecule thiol, such as 2-mercaptoethanol, to quench the reaction.
-
Purification: Purify the conjugate using a desalting column to remove unreacted reagent and byproducts.
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the reaction chemistries and a typical experimental workflow for identifying protein-protein interactions using biotinylation.
Caption: Reaction mechanisms of maleimide and iodoacetyl reagents with protein thiols.
Caption: General experimental workflow for a biotin pull-down assay.
Caption: Application of biotinylation to study protein-protein interactions in the EGFR signaling pathway.
Conclusion: Making the Right Choice
Both Biotin-PEG11-Maleimide and iodoacetyl-biotin are powerful tools for the site-specific labeling of proteins via cysteine residues. The choice between them is contingent on the specific experimental goals and constraints.
Choose Biotin-PEG11-Maleimide when:
-
High specificity for thiols at neutral pH is paramount.
-
Rapid reaction kinetics are required.
-
The increased water solubility and reduced aggregation afforded by the PEG linker are advantageous.
Choose Iodoacetyl-Biotin when:
-
The long-term stability of the conjugate is the primary concern, as it forms a highly stable, irreversible thioether bond.
-
The experiment can be conducted at a slightly alkaline pH.
By carefully considering the principles and protocols outlined in this guide, researchers can make an informed decision and achieve their desired bioconjugation outcomes, ultimately advancing their research in drug development and life sciences.
References
A Researcher's Guide to Selecting the Optimal PEG Spacer Length in Biotinylation Reagents
For researchers, scientists, and drug development professionals, the choice of a biotinylation reagent extends beyond the reactive group to a critical, yet often overlooked, component: the polyethylene glycol (PEG) spacer. The length of this hydrophilic spacer can profoundly influence the performance of biotinylated molecules in a wide range of applications, from immunoassays to targeted drug delivery. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to facilitate the rational selection of the most suitable reagent for your research needs.
The addition of a PEG spacer to a biotinylation reagent offers several advantages over traditional hydrocarbon spacers. These include increased hydrophilicity, which improves the solubility of the reagent and the resulting biotinylated conjugate, and reduced immunogenicity.[1][2] The flexibility and length of the PEG chain also play a crucial role in overcoming steric hindrance, a common challenge in biotin-streptavidin binding.[3][4]
Impact of PEG Spacer Length on Key Performance Metrics
The length of the PEG spacer, typically ranging from 2 to 24 ethylene glycol units (PEG2 to PEG24), is not a one-size-fits-all parameter. The optimal length is highly dependent on the specific application and the molecules involved.
Solubility and Aggregation
One of the primary benefits of incorporating a PEG spacer is the enhanced aqueous solubility of the biotinylation reagent and the resulting conjugate.[4] This is particularly critical when working with hydrophobic molecules or when a high degree of biotinylation is desired, as this can often lead to aggregation and precipitation of the labeled protein. Longer PEG chains generally impart greater water solubility.
| Property | PEG2 | PEG4 | PEG8 | PEG12 | PEG24 |
| Relative Solubility | Good | Very Good | Excellent | Excellent | Excellent |
| Reduction of Aggregation | Moderate | Good | Very Good | Excellent | Excellent |
This table summarizes qualitative data from multiple sources.
Steric Hindrance and Binding Affinity
The biotin-binding sites of avidin and streptavidin are located deep within the protein structure. A spacer arm is therefore essential to bridge this distance and allow for efficient binding. The length of the PEG spacer can significantly impact the accessibility of the biotin moiety, especially when biotinylating large or complex molecules.
While a longer spacer can be advantageous in overcoming steric hindrance, an excessively long spacer might, in some contexts, lead to a decrease in binding affinity. However, for many applications, the benefit of reduced steric hindrance outweighs any minor decrease in the inherent high-affinity interaction between biotin and streptavidin. Studies on antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) have demonstrated that optimizing the PEG linker length is critical for efficacy. For instance, in some PROTAC systems, longer PEG linkers have been shown to improve degradation potency, while in others, shorter linkers are more effective, highlighting the target-dependent nature of the optimal spacer length.
| Spacer Length | Impact on Binding | Application Context |
| Short (PEG2, PEG4) | May be sufficient for small molecules. Can be beneficial in some PROTACs. | Labeling of small peptides and molecules with minimal steric hindrance. |
| Medium (PEG8, PEG12) | Generally provides a good balance of reach and binding affinity. Often optimal for ADCs. | Biotinylation of antibodies for immunoassays (ELISA, Western Blot), and development of ADCs. |
| Long (PEG24) | Maximizes reach to overcome significant steric hindrance. | Surface immobilization, labeling of large protein complexes, and specific PROTAC applications. |
This table synthesizes findings from various application-specific studies.
Immunogenicity
PEG is considered a biocompatible and non-immunogenic polymer. The inclusion of a PEG spacer in biotinylation reagents can help to shield the biotinylated molecule from the immune system, thereby reducing its immunogenicity. This is a critical consideration in the development of therapeutic proteins and drug delivery systems intended for in vivo use. While PEG itself can elicit an immune response in some cases, longer PEG chains are often employed to reduce the overall immunogenicity of the conjugate.
Experimental Protocols
To aid researchers in selecting the optimal PEG spacer length for their specific needs, detailed experimental protocols for comparing different biotinylation reagents are provided below.
Protocol 1: Comparative Biotinylation of an Antibody
This protocol describes the biotinylation of an IgG antibody using NHS-PEGn-Biotin reagents with different PEG spacer lengths (e.g., n=4, 8, 12).
Materials:
-
Purified IgG antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
NHS-PEG8-Biotin
-
NHS-PEG12-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation
Procedure:
-
Reagent Preparation: Immediately before use, dissolve each NHS-PEGn-Biotin reagent in DMSO to a final concentration of 10 mM.
-
Biotinylation Reaction:
-
For each PEG spacer length, add a 20-fold molar excess of the 10 mM NHS-PEGn-Biotin solution to the antibody solution.
-
Incubate the reactions for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess and hydrolyzed biotinylation reagent using a desalting column equilibrated with PBS.
-
Determination of Biotinylation Degree: Quantify the number of biotin molecules per antibody using the HABA assay according to the manufacturer's instructions.
Protocol 2: Comparative ELISA to Assess Binding of Biotinylated Antibodies
This protocol evaluates the binding of the biotinylated antibodies prepared in Protocol 1 to a streptavidin-coated plate.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated antibodies with different PEG spacer lengths (from Protocol 1)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (specific for the biotinylated IgG)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Blocking: Block the streptavidin-coated plates with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Binding: Prepare serial dilutions of each biotinylated antibody in blocking buffer and add them to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Detection: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal intensity generated by the antibodies biotinylated with different PEG spacer lengths. A stronger signal indicates more efficient binding to streptavidin.
Visualizing the Impact of PEG Spacer Length
The following diagrams, generated using the DOT language, illustrate key concepts related to the function of PEG spacers in biotinylation.
References
Preserving Protein Function: A Comparative Guide to Biotinylation Chemistries
For researchers, scientists, and drug development professionals, the conjugation of biotin to a protein is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent can significantly impact the biological activity of the protein. This guide provides an objective comparison of protein activity following conjugation with Biotin-PEG11-SH, a thiol-reactive reagent, and other common alternatives, supported by experimental data and detailed protocols.
The covalent attachment of biotin to a protein, or biotinylation, is a fundamental technique in biotechnology. However, the process itself can inadvertently alter the protein's structure and, consequently, its function. The selection of the appropriate biotinylation chemistry is therefore paramount to ensure that the biological activity of the protein is preserved. This guide focuses on the activity of proteins after conjugation with this compound, which targets sulfhydryl groups (thiols) on cysteine residues, and compares its performance with amine-reactive reagents, such as those utilizing N-hydroxysuccinimide (NHS) esters that target primary amines on lysine residues.
The Impact of Conjugation Chemistry on Protein Activity: A Comparative Analysis
The choice between thiol-reactive and amine-reactive biotinylation strategies often depends on the protein's amino acid composition and the desire for site-specific versus random conjugation. Thiol-reactive reagents like this compound offer a more controlled, site-specific labeling approach, as the number of accessible cysteine residues is typically lower than that of lysine residues. This can be crucial for preserving the protein's active sites and overall conformation.
Cellular Uptake of Biotinylated Proteins
A key aspect of functionality for many therapeutic and research proteins is their ability to be internalized by cells. A study comparing the cellular uptake of bovine serum albumin (BSA) conjugated with a biotin-PEG-NHS reagent to that of BSA conjugated with a non-biotinylated PEG-NHS reagent provides valuable insights into the effect of biotinylation on this process.
| Protein Conjugate | Relative Fluorescence Intensity (Cellular Uptake) | [1] |
| Unmodified BSA | 1.0 ± 0.1 | [1] |
| PEG-BSA 10 | 0.7 ± 0.1 | [1] |
| Bio-PEG-BSA 10 | 1.3 ± 0.1 | [1] |
These results indicate that the biotinylated BSA conjugate exhibited significantly higher cellular uptake compared to both the unmodified protein and the non-biotinylated PEGylated version. This enhanced uptake is likely mediated by biotin receptors on the cell surface.[1]
In contrast, when a cationic protein, lysozyme (LZ), was subjected to similar modifications, both PEGylation and biotin-PEGylation resulted in a decrease in cellular uptake compared to the unmodified protein.
| Protein Conjugate | Relative Fluorescence Intensity (Cellular Uptake) | | :--- | :--- | :--- | | Unmodified LZ | 1.0 ± 0.2 | | | PEG-LZ 5 | 0.5 ± 0.2 | | | Bio-PEG-LZ 5 | 0.3 ± 0.1 | |
This suggests that the effect of biotinylation on cellular uptake is context-dependent and influenced by the intrinsic properties of the protein, such as its surface charge.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for protein conjugation with this compound and a common amine-reactive alternative, followed by a protocol for a cell-based activity assay.
Protocol 1: Thiol-Reactive Biotinylation with this compound
This protocol describes the conjugation of a protein with available free sulfhydryl groups using a maleimide-activated biotin-PEG reagent, which is chemically analogous to this compound.
Materials:
-
Protein with free sulfhydryl groups (e.g., reduced antibody or cysteine-containing protein)
-
EZ-Link™ Maleimide-PEG11-Biotin (or similar thiol-reactive biotin-PEG reagent)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (if needed, e.g., DTT)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must be reduced to generate free sulfhydryls. This can be achieved by incubating the protein with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG11-Biotin in an appropriate solvent (e.g., DMSO or water) to the desired concentration.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG11-Biotin to the protein solution in the reaction buffer. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free thiol group, such as cysteine or beta-mercaptoethanol.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
Protocol 2: Amine-Reactive Biotinylation with NHS-Biotin
This protocol outlines the conjugation of a protein using an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin or Sulfo-NHS-LC-Biotin
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay is used to assess the biological activity of biotinylated growth factors or antibodies that affect cell proliferation.
Materials:
-
Target cells responsive to the protein of interest
-
Complete cell culture medium
-
Biotinylated protein and unconjugated control protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent solution (e.g., SDS in HCl or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the target cells in a 96-well plate at a predetermined optimal density and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of the biotinylated protein and the unconjugated control protein in complete culture medium. Remove the old medium from the cells and add the protein solutions. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plate for a period appropriate for the specific protein and cell line (typically 24-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible in the cells.
-
Solubilization: Add 100 µL of the detergent solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the protein concentration and determine the EC50 (half-maximal effective concentration) for both the biotinylated and unconjugated proteins to compare their potencies.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
The choice of biotinylation reagent is a critical determinant of the functional integrity of the conjugated protein. Thiol-reactive reagents like this compound offer a more site-specific approach that can be advantageous for preserving protein activity, especially when lysine residues are located in or near the protein's active site. However, as the data on cellular uptake suggests, the outcome of biotinylation is highly dependent on the specific protein and the biological context. For researchers and drug developers, it is imperative to empirically validate the activity of any biotinylated protein using appropriate functional assays. The protocols and comparative data presented in this guide provide a framework for making informed decisions and for designing robust and reproducible biotinylation and activity assessment experiments.
References
A Head-to-Head Comparison of Biotinylation Reagents for Antibody-Drug Conjugates: Biotin-PEG11-SH vs. SMCC-Biotin
For researchers, scientists, and drug development professionals at the forefront of Antibody-Drug Conjugate (ADC) innovation, the choice of linker technology is a critical determinant of therapeutic success. An ideal linker must ensure the stable transit of the potent cytotoxic payload through systemic circulation and guarantee its efficient release upon internalization into target cancer cells. This guide provides a comprehensive comparison of two prominent biotinylation strategies for ADC development: the thiol-reactive Biotin-PEG11-SH and the amine-to-thiol crosslinker, SMCC-Biotin.
This comparison delves into the fundamental mechanisms, stability profiles, and functional implications of each linker type, supported by experimental data and detailed protocols to inform rational ADC design.
At a Glance: Key Differences
| Feature | This compound | SMCC-Biotin |
| Reactive Group | Thiol (-SH) | NHS Ester (amine-reactive) and Maleimide (thiol-reactive) |
| Target Residues on Antibody | Primarily engineered cysteines or reduced native disulfides | Primarily lysines (via NHS ester) followed by conjugation to a thiol-containing payload |
| Linkage Formed | Disulfide or Thioether (depending on conjugation partner) | Stable amide bond with antibody, Thioether bond with payload |
| Key Feature | Introduces a hydrophilic PEG spacer | Well-established heterobifunctional crosslinker |
| Potential Advantage | Improved solubility, reduced aggregation, enhanced pharmacokinetics.[][2] | Well-defined, two-step conjugation process.[3] |
| Potential Disadvantage | Potential for disulfide bond instability in the reducing environment of the cell | The thioether bond formed by the maleimide is susceptible to a retro-Michael reaction, leading to premature drug release.[4] |
Chemical Structures and Conjugation Chemistry
The distinct chemical structures of this compound and SMCC-Biotin dictate their conjugation strategies and the resulting stability of the ADC.
This compound incorporates a terminal thiol group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a biotin molecule. The thiol group can be used to conjugate to a payload that has a compatible reactive group, and the biotin can then be used for various applications, including attachment to a drug carrier system.
SMCC-Biotin (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Biotin) is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups on a payload.[3]
Performance Comparison
A critical aspect of ADC design is the stability of the linker in vivo. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.
Stability
The stability of the linkage between the antibody and the drug is paramount for the efficacy and safety of an ADC. The thioether bond formed from the reaction of a maleimide group (present in SMCC) with a thiol is known to be susceptible to a retro-Michael reaction. This can lead to the deconjugation of the drug-linker from the antibody in the plasma. This instability can result in the transfer of the payload to other circulating proteins, such as albumin, leading to systemic toxicity.
Pharmacokinetics
The inclusion of a PEG spacer, as in this compound, can significantly improve the pharmacokinetic profile of an ADC. PEGylation is known to increase the hydrodynamic volume of proteins, which can lead to a longer circulation half-life by reducing renal clearance. Improved pharmacokinetics can result in greater accumulation of the ADC in the tumor tissue, enhancing its therapeutic effect.
ADCs constructed with more hydrophobic linkers like SMCC may be more prone to aggregation and faster clearance from circulation, especially with higher drug-to-antibody ratios (DAR).
In Vitro and In Vivo Efficacy
While in vitro cytotoxicity is a key measure, the in vivo efficacy of an ADC is a more critical determinant of its therapeutic potential. The improved stability and pharmacokinetics conferred by PEG linkers often translate to enhanced in vivo efficacy. However, some studies have shown that longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, highlighting a potential trade-off that needs to be empirically determined for each specific ADC.
For SMCC-linked ADCs, the in vivo efficacy can be compromised by the premature release of the payload due to the instability of the maleimide linkage.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker technologies. Below are representative protocols for key experiments in ADC development.
Protocol 1: Antibody Conjugation with SMCC-Biotin
Objective: To conjugate a thiol-containing payload to a monoclonal antibody via lysine residues using the SMCC-Biotin crosslinker.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC-Biotin, dissolved in an organic solvent like DMSO.
-
Thiol-containing payload.
-
Desalting columns.
-
Reaction buffers.
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Add a 10- to 20-fold molar excess of SMCC-Biotin to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC-Biotin using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.0).
-
-
Conjugation:
-
Immediately add the thiol-containing payload to the activated antibody solution. A 1.5- to 3-fold molar excess of payload per maleimide group is typically used.
-
Incubate for 1-2 hours at room temperature.
-
The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Antibody Conjugation with this compound (Hypothetical for ADC application)
Objective: To conjugate a payload to an antibody using a this compound linker. This protocol assumes the payload has a maleimide group for reaction with the thiol of the linker, and the biotin is used for a secondary function.
Materials:
-
Monoclonal antibody.
-
Payload with a maleimide reactive group.
-
This compound.
-
Reducing agent (e.g., TCEP).
-
Desalting columns.
-
Reaction buffers.
Procedure:
-
Antibody Reduction (if necessary for payload attachment site):
-
If conjugating to native disulfide bonds, partially reduce the antibody with a reducing agent like TCEP. The concentration of TCEP and incubation time will need to be optimized to achieve the desired number of free thiols.
-
Remove the excess reducing agent using a desalting column.
-
-
Payload-Linker Conjugation:
-
In a separate reaction, dissolve the maleimide-containing payload and a molar excess of this compound in a suitable buffer (pH 6.5-7.5).
-
Incubate for 1-2 hours at room temperature to form the payload-linker conjugate.
-
Purify the payload-linker conjugate to remove unreacted components.
-
-
Conjugation to Antibody:
-
The purified payload-linker, now with a free reactive group (e.g., if the other end of the PEG was functionalized), would then be conjugated to the antibody. The specific chemistry would depend on the functional group chosen.
-
-
Purification and Characterization:
-
Purify and characterize the final ADC as described in Protocol 1.
-
Conclusion
The choice between this compound and SMCC-Biotin for ADC development depends on the specific requirements of the therapeutic candidate.
SMCC-Biotin represents a well-established, albeit potentially flawed, approach due to the inherent instability of the maleimide-thiol linkage. The risk of premature payload release and associated off-target toxicity is a significant concern that must be carefully evaluated.
This compound , while not a direct "linker" in the same way as SMCC, introduces the highly desirable feature of PEGylation. The incorporation of a hydrophilic PEG spacer is a proven strategy to enhance the solubility, stability, and pharmacokinetic profile of ADCs. This can lead to a wider therapeutic window and improved in vivo performance.
For researchers aiming to develop next-generation ADCs with improved stability and "drug-like" properties, exploring linkers that incorporate hydrophilic elements like PEG and employ more stable conjugation chemistries than the traditional maleimide-thiol linkage is a promising direction. While direct comparative data between these two specific reagents is limited, the principles of linker chemistry strongly suggest that a PEGylated approach offers significant advantages for the development of safer and more effective antibody-drug conjugates.
References
Validating the Robust Interaction of Biotin-PEG11-SH with Streptavidin: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific and high-affinity interaction between biotin and streptavidin is a cornerstone of many biotechnological applications. This guide provides a comprehensive comparison of the binding validation for a specific conjugate, Biotin-PEG11-SH, with streptavidin. It includes experimental data, detailed protocols for key validation techniques, and a comparative analysis with alternative biotin-based systems.
The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range.[1][2] This remarkable affinity and specificity make the biotin-streptavidin system an invaluable tool for a multitude of applications, including immunoassays, affinity chromatography, drug targeting, and biosensor development.[3] The this compound conjugate incorporates a polyethylene glycol (PEG) spacer arm and a terminal thiol (-SH) group, offering enhanced solubility, reduced steric hindrance, and a reactive handle for covalent attachment to surfaces or other molecules.[4]
Comparative Analysis of Binding Affinity and Kinetics
Validating the binding of this compound to streptavidin involves quantifying its binding affinity (Kd) and kinetic parameters (association rate constant, ka, and dissociation rate constant, kd). Several biophysical techniques are routinely employed for this purpose. Below is a comparison of expected values and alternative biotin-based systems.
| Conjugate/System | Binding Affinity (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Key Features |
| This compound | ~10⁻¹⁴ M | > 1 x 10⁷ | ~3.10 x 10⁻⁵ | High affinity, enhanced solubility, and a reactive thiol group for conjugation. |
| Free Biotin | ~10⁻¹⁵ M - 10⁻¹⁴ M | ~3.5 x 10⁶ | ~3.9 x 10⁻² | The benchmark for high-affinity binding to streptavidin. |
| Desthiobiotin | ~10⁻⁷ M | Not readily available | Higher than biotin | A biotin analog with lower binding affinity, allowing for reversible binding and gentle elution. |
| Iminobiotin | pH-dependent | Not readily available | pH-dependent | Binds to streptavidin at alkaline pH and dissociates at acidic pH, useful for affinity purification. |
| Synthetic Mimics (e.g., Cyclophanes) | 10⁻³ M - 10⁻⁷ M | Variable | Variable | Offer tunable binding affinities but are generally weaker than the natural interaction. |
Key Experimental Protocols for Validation
Accurate and reproducible validation of the this compound and streptavidin interaction relies on well-defined experimental protocols. The following sections detail the methodologies for three commonly used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and a HABA dye-binding assay.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay technique used to detect and quantify the binding interaction. A common format involves immobilizing streptavidin and detecting the binding of a biotinylated molecule conjugated to a reporter enzyme.
Experimental Protocol:
-
Coating: Coat a 96-well microplate with a solution of streptavidin (e.g., 1-10 µg/mL in a suitable coating buffer like phosphate-buffered saline, PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound streptavidin.
-
Blocking: Block the remaining non-specific binding sites on the plate by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Binding: Add serial dilutions of the this compound conjugate (or a molecule labeled with it) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound conjugate.
-
Detection: If the biotinylated molecule is not directly conjugated to an enzyme, a secondary detection step is needed. For instance, if a biotinylated antibody was used, a streptavidin-horseradish peroxidase (HRP) conjugate can be added.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of bound this compound.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics.
Experimental Protocol:
-
Sensor Chip Preparation: Use a sensor chip with a streptavidin-coated surface. Alternatively, immobilize streptavidin on a suitable sensor chip (e.g., a CM5 chip) via amine coupling.
-
System Priming: Prime the SPR system with a running buffer (e.g., HBS-EP+ buffer).
-
Ligand Immobilization (if necessary): If not using a pre-coated chip, inject a solution of streptavidin over the activated sensor surface to achieve the desired immobilization level.
-
Analyte Injection: Inject a series of concentrations of the this compound conjugate over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte using a suitable regeneration solution (e.g., a pulse of glycine-HCl, pH 1.5, or a high salt concentration buffer).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a colorimetric method used to determine the amount of biotin that can bind to streptavidin. HABA binds to streptavidin with a characteristic absorbance, and this complex is displaced by biotin, leading to a decrease in absorbance.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of streptavidin in a suitable buffer (e.g., phosphate buffer, pH 7.0) and a stock solution of HABA dye.
-
Baseline Measurement: In a cuvette, mix the streptavidin solution with the HABA solution and measure the absorbance at 500 nm. This represents the absorbance of the streptavidin-HABA complex.
-
Titration: Add increasing amounts of the this compound conjugate to the cuvette.
-
Absorbance Reading: After each addition, mix and measure the absorbance at 500 nm. The biotin in the conjugate will displace the HABA from the streptavidin, causing a decrease in absorbance.
-
Data Analysis: Plot the change in absorbance against the concentration of the this compound conjugate. The point at which the absorbance no longer changes indicates the saturation of the biotin-binding sites on the streptavidin. This can be used to calculate the binding capacity.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Electrophoretic Mobility Shift Assays (EMSA) for Biotinylated Proteins
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a cornerstone technique for studying protein-nucleic acid interactions.[1] Traditionally reliant on hazardous radioactive isotopes, modern EMSA protocols have largely transitioned to safer and more convenient non-radioactive methods. Among these, the use of biotinylated probes has become a popular and robust alternative, offering high sensitivity and versatility. This guide provides a comprehensive comparison of commercially available kits and methodologies for performing EMSA with biotinylated proteins, complete with detailed experimental protocols and workflow diagrams to aid researchers in selecting the optimal approach for their experimental needs.
Comparison of Non-Radioactive EMSA Detection Methods
The detection of biotinylated probes in an EMSA is typically achieved through one of two primary methods: chemiluminescence or fluorescence. Each approach has its own set of advantages and limitations, and the choice between them often depends on the specific experimental goals, such as the need for quantification versus qualitative analysis, and the required level of sensitivity.
Chemiluminescent Detection: This method is an indirect detection strategy that relies on an enzyme-conjugated streptavidin, most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). The streptavidin binds to the biotinylated probe, and upon the addition of a specific substrate, the enzyme catalyzes a reaction that produces light. This light is then captured by X-ray film or a CCD camera. Chemiluminescent assays are known for their high sensitivity, often capable of detecting proteins in the femtogram range.[2]
Fluorescent Detection: In this direct detection method, the streptavidin is conjugated to a fluorophore, or alternatively, the nucleic acid probe itself is directly labeled with a fluorescent dye. After electrophoresis, the gel is imaged directly using a fluorescent imager with the appropriate excitation and emission filters. Fluorescent detection offers a wider dynamic range and a more stable signal compared to chemiluminescence, making it a superior choice for quantitative analysis.[2][3][4]
Below is a comparison of popular commercially available non-radioactive EMSA kits that utilize these detection methods.
| Feature | Thermo Fisher Scientific LightShift™ Chemiluminescent EMSA Kit | LI-COR Odyssey® Infrared EMSA Kit | PerkinElmer & Signosis Chemiluminescent Kits |
| Detection Method | Chemiluminescence | Fluorescence (Infrared) | Chemiluminescence |
| Probe Label | Biotin | IRDye® Fluorophore | Biotin |
| Sensitivity | High, detects as low as 5 fmol of protein-DNA complex. Surpasses radioactive methods. | High, linear detection range from 0.18 fmol to 9.1 fmol. | High, comparable to radioactive methods. |
| Quantitative Analysis | Semi-quantitative due to the enzymatic reaction and potential for signal saturation. | Excellent, wide dynamic range and stable signal allow for accurate quantification. | Semi-quantitative, similar limitations to other chemiluminescent assays. |
| Workflow | Gel electrophoresis, transfer to membrane, incubation with Streptavidin-HRP, substrate addition, and imaging. | Gel electrophoresis and direct in-gel imaging. No transfer required. | Gel electrophoresis, transfer to membrane, incubation with Streptavidin-HRP/AP, substrate addition, and imaging. |
| Time to Result | Longer, due to transfer and incubation steps (several hours to overnight). | Faster, results in less than 2 hours. | Longer, similar to other chemiluminescent assays. |
| Multiplexing | Not readily achievable. | Possible with different fluorophores (e.g., IRDye 700 and IRDye 800). | Not readily achievable. |
| Key Advantages | Extremely high sensitivity for low-abundance proteins. | Excellent for quantitative analysis, faster workflow, and multiplexing capabilities. | High sensitivity and a wide range of available transcription factor-specific kits. |
Detailed Experimental Protocol: Chemiluminescent EMSA for Biotinylated DNA-Protein Interaction
This protocol provides a general framework for performing a chemiluminescent EMSA using a biotinylated DNA probe. Optimization of binding conditions, gel percentage, and electrophoresis time is crucial for each specific protein-DNA interaction.
1. Preparation of Biotinylated DNA Probe:
-
Oligonucleotide Annealing: If starting with single-stranded oligonucleotides, anneal the complementary strands to form a double-stranded probe. Mix equimolar amounts of the biotinylated and unlabeled complementary oligos in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat at 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Probe Purification (Optional): If necessary, purify the annealed probe using a spin column or gel electrophoresis to remove unincorporated biotin or single-stranded oligos.
2. Binding Reaction:
-
Set up the binding reactions in a final volume of 20 µL. The following is a sample reaction setup:
-
10X Binding Buffer: 2 µL (e.g., 100 mM Tris, 500 mM KCl, 10 mM DTT, pH 7.5)
-
Poly(dI-dC) (non-specific competitor): 1 µL (1 µg/µL)
-
Protein Extract (e.g., nuclear extract): 1-10 µg (optimize for your protein of interest)
-
Nuclease-free Water: to a final volume of 18 µL
-
-
Incubate the reaction mixture at room temperature for 10-15 minutes to block non-specific binding.
-
For competition assays, add a 100-200 fold molar excess of unlabeled specific or mutant competitor DNA at this stage and incubate for a further 10 minutes.
-
Add 2 µL of biotinylated probe (e.g., 10-50 fmol, optimize for your experiment).
-
Incubate the complete reaction mixture at room temperature for 20-30 minutes.
3. Gel Electrophoresis:
-
Prepare a 4-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Pre-run the gel at 100-120 V for 30-60 minutes in 0.5X TBE running buffer.
-
Add 2 µL of 10X loading dye (non-denaturing, bromophenol blue-free if using fluorescent detection) to each binding reaction.
-
Load the samples onto the gel and run at 100-120 V for 1-2 hours, or until the dye front has migrated an appropriate distance. Keep the electrophoresis apparatus in a cold room or on ice to prevent heat-induced dissociation of the protein-DNA complex.
4. Transfer to Membrane:
-
Equilibrate a positively charged nylon membrane in 0.5X TBE for at least 10 minutes.
-
Transfer the DNA-protein complexes from the gel to the membrane using a semi-dry or wet electroblotting apparatus at 380-400 mA for 30-60 minutes.
-
After transfer, crosslink the DNA to the membrane using a UV crosslinker on the autocrosslink setting or by baking at 80°C for 1 hour.
5. Chemiluminescent Detection:
-
Block the membrane for 15-30 minutes with a suitable blocking buffer.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 15-30 minutes.
-
Wash the membrane several times with a wash buffer (e.g., TBS with 0.05% Tween-20).
-
Equilibrate the membrane in substrate equilibration buffer.
-
Incubate the membrane with the chemiluminescent substrate working solution for 5 minutes.
-
Remove excess substrate and expose the membrane to X-ray film or a CCD imager to visualize the bands.
Visualizing the Workflow and Detection Pathways
To better illustrate the experimental process and the underlying detection mechanisms, the following diagrams are provided.
Conclusion
The use of biotinylated probes in EMSA offers a safe and sensitive alternative to radioactive methods for studying protein-nucleic acid interactions. The choice between chemiluminescent and fluorescent detection methods depends largely on the specific research question. Chemiluminescent assays, such as the Thermo Fisher Scientific LightShift™ kit, provide exceptional sensitivity for detecting low-abundance proteins and are ideal for qualitative assessments of protein binding. In contrast, fluorescent methods, exemplified by the LI-COR Odyssey® system, offer a wider dynamic range and a more stable signal, making them the preferred choice for accurate quantitative analysis and multiplexing experiments. By understanding the principles and performance characteristics of these different approaches, researchers can select the most appropriate method to generate high-quality, reliable data for their studies of gene regulation and other fundamental biological processes.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-peg11-SH
Essential guidance for the safe and effective use of Biotin-peg11-SH in your laboratory. This document provides critical safety protocols, operational instructions, and disposal plans tailored for researchers, scientists, and drug development professionals. Our aim is to foster a culture of safety and precision, ensuring both the integrity of your experiments and the well-being of your team.
Immediate Safety and Handling Precautions
This compound, while not classified as a hazardous substance, requires careful handling to maintain its integrity and ensure laboratory safety.[1][2] The presence of a sulfhydryl (-SH) group necessitates precautions to prevent oxidation, and its hygroscopic nature requires protection from moisture.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the recommended equipment when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated or equivalent (EN 166) | Protects eyes from potential dust or splashes.[1][2] |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact and contamination of the reagent.[1] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from accidental spills. |
| Respiratory | Not generally required | Use in a well-ventilated area or fume hood | Recommended when handling the powder to avoid inhalation of dust. |
Operational Plan: From Storage to Application
Proper handling from the moment of receipt to its use in an experiment is crucial for obtaining reliable and reproducible results. This compound is sensitive to air and moisture, which can degrade the reactive sulfhydryl group.
Storage:
-
Short-term: Store at -20°C for up to one month.
-
Long-term: For periods up to six months, store at -80°C.
-
Atmosphere: Always store under an inert gas atmosphere, such as nitrogen or argon, to prevent oxidation.
Preparation of Stock Solutions: To facilitate accurate dispensing and minimize exposure to the atmosphere, it is recommended to prepare a stock solution immediately before use.
Experimental Protocol: General Handling Workflow
The following diagram and protocol outline the essential steps for handling this compound in a laboratory setting. This workflow is designed to minimize exposure to air and moisture.
Detailed Methodologies:
-
Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature. This crucial step prevents condensation of atmospheric moisture inside the cold vial.
-
Inert Atmosphere: All manipulations of the solid and its solutions should be performed under a dry, inert atmosphere (e.g., nitrogen or argon). This can be achieved using a glove box or Schlenk line techniques.
-
Use of Dry Equipment: Ensure all glassware, syringes, and needles are thoroughly dried before use. Oven-drying overnight at 125°C is a reliable method.
-
Solvent Preparation: Use anhydrous, de-gassed solvents for preparing solutions. Solvents should be stored over molecular sieves to maintain dryness.
-
Weighing and Dissolving: If working outside a glovebox, weigh the solid quickly and in a vessel that can be immediately purged with inert gas. Add the anhydrous solvent to the solid under a positive pressure of inert gas.
-
Transfer: Use a gas-tight syringe to transfer the solution. First, flush the syringe with the inert gas. Insert the needle through a septum, and withdraw the desired volume of solution. To prevent a vacuum from forming in the source vial, a needle connected to the inert gas line can be used to maintain positive pressure.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of responsible laboratory practice. The following plan addresses the disposal of unused this compound and contaminated materials.
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they may contain residual product.
Laboratory-Scale Treatment of Sulfhydryl Group:
For small quantities of waste containing the sulfhydryl compound, an oxidation step can be performed to reduce its reactivity and odor. This procedure should be carried out in a fume hood.
-
Preparation: Prepare a solution of sodium hypochlorite (household bleach, ~5.25%).
-
Oxidation: Slowly add the this compound waste to the stirred hypochlorite solution. The sulfhydryl group will be oxidized to a sulfonic acid.
-
Disposal of Treated Waste: The resulting solution, after ensuring the reaction is complete and neutralizing if necessary, can then be collected as aqueous chemical waste.
Final Disposal:
All collected waste, whether treated or not, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound or its solutions down the drain.
The following decision tree illustrates the disposal process:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
